2-(5-Chloro-2-nitrophenoxy)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6ClNO5 |
|---|---|
Molecular Weight |
231.59 g/mol |
IUPAC Name |
2-(5-chloro-2-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H6ClNO5/c9-5-1-2-6(10(13)14)7(3-5)15-4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
DPNPSSDUMLUJQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis and Mechanistic Evaluation of 2-(5-Chloro-2-nitrophenoxy)acetic Acid
Executive Summary
The molecule 2-(5-chloro-2-nitrophenoxy)acetic acid (CAS: 1250371-74-4) is a highly valued intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of 1,4-benzoxazin-3-ones and related targeted therapies[1]. The structural integration of an ether linkage, a halogenated aromatic ring, and an ortho-nitro group makes it an ideal precursor for downstream reductive cyclization. This whitepaper details the causality, empirical optimization, and self-validating protocols required to synthesize this compound via a modified Williamson ether synthesis.
Mechanistic Causality & Reaction Dynamics
The synthesis relies on a bimolecular nucleophilic substitution ( SN2 ) reaction between 5-chloro-2-nitrophenol (CAS: 611-07-4)[2] and chloroacetic acid (CAS: 79-11-8)[3].
The Causality of Reagent Selection:
-
Substrate Acidity: Unsubstituted phenol typically has a pKa of ~10. However, the strong electron-withdrawing nature of the ortho-nitro group in 5-chloro-2-nitrophenol stabilizes the conjugate base through both inductive and resonance effects, lowering its predicted pKa to approximately 6.08[2]. This enhanced acidity allows for the use of a mild, non-nucleophilic base like Potassium Carbonate ( K2CO3 ) rather than requiring hazardous hydrides (e.g., NaH).
-
Dual Deprotonation Requirement: Because chloroacetic acid (pKa ~2.8) is utilized as the alkylating agent, the reaction system contains two acidic protons. Therefore, a minimum of two equivalents of base is strictly required: one to generate the reactive phenoxide nucleophile, and one to generate the chloroacetate electrophile.
-
Solvent Dynamics: N,N-Dimethylformamide (DMF) is selected as the solvent[4]. As a polar aprotic solvent, DMF effectively dissolves the inorganic base but does not hydrogen-bond to the resulting phenoxide anion. This creates a "naked anion" effect, drastically increasing the nucleophilicity of the phenoxide and accelerating the SN2 attack on the α -carbon of the chloroacetate.
Empirical Optimization of Reaction Parameters
To maximize yield and minimize side reactions (such as the hydrolysis of chloroacetic acid to glycolic acid), various conditions were evaluated. The table below summarizes the quantitative data driving the protocol design.
| Solvent System | Base Selection | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Mechanistic Rationale & Causality |
| Water ( H2O ) | NaOH (Aq) | 100 (Reflux) | 4.0 | 45 - 50% | High base strength and aqueous environment heavily promote the competing hydrolysis of chloroacetic acid, destroying the electrophile. |
| Acetone | K2CO3 | 56 (Reflux) | 12.0 | 65 - 70% | Mild conditions suppress side reactions, but the low boiling point limits thermal kinetics, resulting in incomplete conversion. |
| Anhydrous DMF | K2CO3 | 80 | 4.0 | 88 - 92% | Optimal. Polar aprotic environment maximizes phenoxide nucleophilicity while 80°C provides ideal thermal energy for the SN2 barrier. |
Pathway Visualization
Mechanistic workflow of the bimolecular nucleophilic substitution (SN2) synthesis pathway.
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. At each critical juncture, a physical or visual cue confirms the success of the mechanistic step, ensuring high trustworthiness and reproducibility.
Phase I: Anion Generation
-
Charge Reactor: To a dry, round-bottom flask equipped with a magnetic stirrer, add 5-chloro-2-nitrophenol (1.0 equivalent) and chloroacetic acid (1.1 equivalents).
-
Solvation: Suspend the reagents in anhydrous DMF (approx. 5 mL per gram of phenol).
-
Base Addition: Slowly add finely powdered Potassium Carbonate ( K2CO3 , 2.5 equivalents) in portions at room temperature.
-
Causality: 2.5 equivalents are used to fully deprotonate both the phenol and the carboxylic acid, with a 0.5 eq excess acting as a kinetic buffer to neutralize any generated HCl.
-
Self-Validation Check: The addition of base will trigger immediate effervescence ( CO2 gas evolution). Concurrently, the solution will shift from pale yellow to a deep, vibrant orange/red. This visual shift definitively confirms the formation of the highly conjugated phenoxide anion.
-
Phase II: Nucleophilic Substitution
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath. Maintain stirring for 4 hours.
-
Causality: 80°C provides the exact thermal energy required to overcome the SN2 activation barrier without degrading the DMF solvent into dimethylamine and carbon monoxide.
-
Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is validated as complete when the UV-active starting phenol spot disappears entirely, replaced by baseline material (the polar potassium carboxylate salt).
-
Phase III: Precipitation and Isolation
-
Quenching: Remove the flask from heat and allow it to cool to room temperature. Pour the mixture into a beaker containing crushed ice and distilled water (approx. 3x the volume of DMF used).
-
Acidification: While stirring vigorously, add 2M Hydrochloric Acid (HCl) dropwise until the solution reaches a pH of ~2.0.
-
Causality: The product currently exists dissolved in the aqueous phase as a highly soluble potassium salt. Dropping the pH below the pKa of the acetic acid moiety (~3.0) forces the protonation of the carboxylate, drastically reducing its aqueous solubility.
-
Self-Validation Check: The immediate formation of a dense, off-white to pale yellow precipitate serves as physical proof of successful product formation. If no precipitate forms, the pH has not been lowered sufficiently.
-
-
Filtration: Isolate the solid via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual DMF and inorganic salts (KCl).
-
Drying: Dry the product in a vacuum oven at 50°C overnight to yield pure 2-(5-chloro-2-nitrophenoxy)acetic acid.
References
- Sigma-Aldrich. "2-(5-chloro-2-phenoxyphenyl)acetic acid | Sigma-Aldrich". sigmaaldrich.com.
- ChemicalBook. "611-07-4 | CAS DataBase - ChemicalBook". chemicalbook.com.
- Advent Chembio. "INNOVATION-DRIVEN, FUTURE-FOCUSED - Advent Chembio". adventchembio.com.
- Google Patents. "CN107980042B - Aryldihydro-2H-benzo[b][1,4]oxazinesulfonamides and related compounds...". google.com.
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- 4. CN107980042B - Aryldihydro-2H-benzo[b][1,4]oxazinesulfonamides and related compounds for use as RORγ agonists and for the treatment of disease - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Chloro-2-nitrophenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Chloro-2-nitrophenoxy)acetic acid, a member of the phenoxyacetic acid class of compounds, represents a molecule of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its structural architecture, featuring a chlorinated and nitrated phenyl ring linked to an acetic acid moiety via an ether bond, provides a versatile scaffold for the development of novel therapeutic agents.[1][3] The physicochemical properties of this compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of 2-(5-Chloro-2-nitrophenoxy)acetic acid, detailing available experimental data, predictive insights, and standardized methodologies for its characterization.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a drug candidate is paramount in the early stages of drug development. These parameters dictate the compound's stability, solubility, and ability to be formulated into a suitable dosage form.
Molecular and Structural Data
The foundational characteristics of 2-(5-Chloro-2-nitrophenoxy)acetic acid are summarized in the table below. The molecular formula and weight are critical for all quantitative analyses, while identifiers like the CAS number are essential for unambiguous identification in literature and databases.[2][4]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClNO₅ | [2][4] |
| Molecular Weight | 231.59 g/mol | [2][4] |
| CAS Number | 22908-28-7 | [2] |
| IUPAC Name | 2-(5-chloro-2-nitrophenoxy)acetic acid | [5] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)OCC(=O)O)[O-] | [5] |
| InChIKey | ISSGDBWGQCOTNA-UHFFFAOYSA-N | [5] |
Physical State and Thermal Properties
The physical state and thermal behavior of a compound are crucial for its handling, storage, and formulation.
Appearance: 2-(5-Chloro-2-nitrophenoxy)acetic acid is typically a solid at room temperature, often described as a powder.[6]
Melting Point: The melting point is a key indicator of a compound's purity and is essential for many formulation processes. The reported melting point for 2-(5-Chloro-2-nitrophenoxy)acetic acid is in the range of 156-159 °C .[6]
Boiling Point: Experimentally determined boiling point data for 2-(5-Chloro-2-nitrophenoxy)acetic acid is not readily available in the surveyed literature. Due to its relatively high molecular weight and the presence of a carboxylic acid group, it is expected to have a high boiling point and may decompose at atmospheric pressure.[7]
Thermal Stability (TGA/DSC): While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound were not found, these techniques are critical for assessing its thermal stability. TGA would reveal the decomposition temperature, while DSC would provide information on melting endotherms and other phase transitions.
Solubility Profile
The solubility of a drug candidate in both aqueous and organic media is a critical determinant of its bioavailability and formulation feasibility.
Aqueous Solubility: Experimentally determined aqueous solubility data for 2-(5-Chloro-2-nitrophenoxy)acetic acid is not available in the public domain. However, based on its structure, which includes a polar carboxylic acid group and a relatively non-polar substituted benzene ring, its solubility in water is expected to be low.[8]
Solubility in Organic Solvents: While specific quantitative data is limited, phenoxyacetic acids are generally soluble in polar organic solvents such as ethanol, methanol, and acetone.[9] Its solubility in less polar solvents like dichloromethane would depend on the overall polarity of the molecule.
Experimental Protocol for Solubility Determination: A standard method for determining solubility involves the shake-flask method.
-
Preparation: A supersaturated solution of the compound is prepared in the solvent of interest.
-
Equilibration: The solution is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acidity (pKa)
The acid dissociation constant (pKa) is a crucial parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability across biological membranes, and interaction with target proteins.
The experimental pKa value for 2-(5-Chloro-2-nitrophenoxy)acetic acid has not been explicitly reported in the available literature. However, the pKa of the parent phenoxyacetic acid is approximately 3.17.[9] The presence of electron-withdrawing groups, such as the chloro and nitro groups on the phenyl ring, is expected to increase the acidity of the carboxylic acid, thus lowering the pKa value.[10]
Experimental Protocol for pKa Determination (Potentiometric Titration): Potentiometric titration is a common and reliable method for determining the pKa of a compound.[11]
-
Solution Preparation: A known concentration of 2-(5-Chloro-2-nitrophenoxy)acetic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes. A computed XLogP3 value of 1.8 has been reported for 2-(5-Chloro-2-nitrophenoxy)acetic acid, suggesting a moderate degree of lipophilicity.[1]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for 2-(5-Chloro-2-nitrophenoxy)acetic acid were not found, the expected chemical shifts can be predicted based on the structure and data from similar compounds.[7][10][11][12]
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxyl group. The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The acidic proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift (around 170-180 ppm).
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and interpret the chemical shifts, coupling constants, and integration to elucidate the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(5-Chloro-2-nitrophenoxy)acetic acid is expected to show characteristic absorption bands for the following functional groups:[13][14][15]
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1750 cm⁻¹.
-
C-O stretch (ether and carboxylic acid): Bands in the region of 1000-1300 cm⁻¹.
-
N-O stretch (nitro group): Strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(5-Chloro-2-nitrophenoxy)acetic acid, the molecular ion peak [M]⁺ or [M-H]⁻ would be expected, confirming the molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the ether linkage.[16][17]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The nitrophenoxy moiety in 2-(5-Chloro-2-nitrophenoxy)acetic acid is a strong chromophore, and the compound is expected to exhibit significant absorption in the UV region.[18][19][20][21]
Synthesis and Potential Applications in Drug Development
Phenoxyacetic acid derivatives have a well-established history in medicinal chemistry, with many compounds exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiepileptic properties.[1][2][3][22] The specific substitutions on the phenyl ring of 2-(5-Chloro-2-nitrophenoxy)acetic acid, namely the chloro and nitro groups, can significantly influence its biological activity and pharmacokinetic properties.
A plausible synthetic route to 2-(5-Chloro-2-nitrophenoxy)acetic acid involves the Williamson ether synthesis, reacting a substituted phenol with an alpha-halo acid derivative.
Caption: A potential synthetic pathway to the target compound.
The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, which can then be derivatized to explore structure-activity relationships (SAR) for various therapeutic targets.[23] The chloro substituent can enhance lipophilicity and modulate the electronic properties of the aromatic ring, potentially improving target binding and metabolic stability.
Conclusion
2-(5-Chloro-2-nitrophenoxy)acetic acid is a compound with significant potential for further investigation in drug discovery. This guide has summarized its core physicochemical properties, highlighting the need for more comprehensive experimental data to fully characterize this molecule. The provided protocols offer a roadmap for researchers to obtain this critical information, which will be invaluable for guiding future synthesis, formulation, and biological evaluation efforts. A deeper understanding of its properties will undoubtedly accelerate the exploration of its therapeutic potential.
References
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Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. Available at: [Link]
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Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. Available at: [Link]
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(PDF) MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. ResearchGate. Available at: [Link]
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available at: [Link]
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The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
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Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF. ResearchGate. Available at: [Link]
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BMRB entry bmse000742 - Phenoxyacetic Acid. Available at: [Link]
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(PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Available at: [Link]
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Phenoxyacetic Acid | C8H8O3 | CID 19188. PubChem. Available at: [Link]
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Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. PMC. Available at: [Link]
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20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
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(A) UV-vis spectra for 4-nitrophenol (blue line) and 4-nitrophenoxide.... ResearchGate. Available at: [Link]
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Near-ultraviolet absorption cross-sections of nitrophenols and their potential influence on tropospheric oxidation capacity. CORA. Available at: [Link]
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UV-Vis Spectrum of 4-Amino-2-Nitrophenol. SIELC Technologies. Available at: [Link]
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UV–Vis absorption spectra of nitrophenol compounds reduction in the.... ResearchGate. Available at: [Link]
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Supplementary Information. Semantic Scholar. Available at: [Link]
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uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes. Available at: [Link]
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CAS#:2228645-18-7 | 2-(5-Chloro-2-nitrophenyl)-2-oxoacetic acid. Chemsrc. Available at: [Link]
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2-(5-Chloro-2-nitrophenyl)acetic acid | C8H6ClNO4 | CID 597995. PubChem. Available at: [Link]
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Showing Compound Phenoxyacetic acid (FDB008245). FooDB. Available at: [Link]
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2-(5-chloro-2-nitrophenyl)acetic acid CAS#22908-28-7 | CAS Substance Database. ChemRadar. Available at: [Link]
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Acetic acid, (2-chloro-5-nitrophenyl)methyl ester. Cheméo. Available at: [Link]
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Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. PMC. Available at: [Link]
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Prediction of acid pKa values in the solvent acetone based on COSMO‐RS. Available at: [Link]
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Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Rowan. Available at: [Link]
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Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available at: [Link]
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2-(5-Chloro-2-hydroxyphenyl)acetic acid | 24161-38-4. MilliporeSigma. Available at: [Link]
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Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Available at: [Link]
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Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. Available at: [Link]
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Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. IAPC Journals. Available at: [Link]
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04 March 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: GCxGC-MS hyphenated tech. Available at: [Link]
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PKA OF ACETIC ACID. meet.acellec.cat. Available at: [Link]
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Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives. Asian Journal of Advanced Basic Sciences. Available at: [Link]
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In-Depth Technical Guide: 2-(5-Chloro-2-nitrophenyl)acetic acid (CAS 22908-28-7)
Executive Summary
In the landscape of advanced pharmaceutical synthesis, 2-(5-chloro-2-nitrophenyl)acetic acid (CAS 22908-28-7) serves as a fundamental building block for complex heterocyclic scaffolds[1]. While occasionally mislabeled in commercial databases as a "phenoxy" derivative due to automated nomenclature errors, structural validation via its SMILES string (C1=CC(=C(C=C1Cl)CC(=O)O)[O-]) confirms it is definitively a phenylacetic acid derivative[1][2].
As a Senior Application Scientist, I approach this molecule not as an end-product, but as a highly reactive, primed precursor. Its primary industrial and research value lies in its direct conversion to 5-chlorooxindole (5-chloro-1,3-dihydro-2H-indol-2-one). This oxindole core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous receptor tyrosine kinase (RTK) inhibitors, including analogs of Sunitinib and SU4312 used in targeted anti-angiogenic cancer therapies[3][4].
Physicochemical Profiling & Structural Causality
The utility of 2-(5-chloro-2-nitrophenyl)acetic acid is dictated by its precise substitution pattern. The ortho-relationship between the nitro group and the acetic acid moiety is the mechanistic engine for downstream cyclization[5]. Meanwhile, the meta-chloro substituent (relative to the acetic acid) survives the cyclization process to occupy the 5-position of the resulting oxindole, a critical vector for modulating the lipophilicity and target-binding affinity of downstream kinase inhibitors[4][6].
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Significance |
| CAS Number | 22908-28-7 | Primary identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C₈H₆ClNO₄ | Confirms the absence of the ether oxygen found in "phenoxy" misnomers[1]. |
| Molecular Weight | 215.59 g/mol | Used for precise stoichiometric calculations during reduction[2]. |
| Topological Polar Surface Area | 83.1 Ų | High polarity necessitates polar aprotic or protic solvents for dissolution[2]. |
| Hydrogen Bond Donors/Acceptors | 1 / 4 | Dictates solubility profile; highly soluble in glacial acetic acid and DMSO[2]. |
Upstream Synthesis & Downstream Logical Flow
The synthesis of CAS 22908-28-7 typically begins with 2,4-dichloronitrobenzene or 4-chloronitrobenzene[5]. A nucleophilic aromatic substitution (S_NAr) using a malonate diester displaces the activated chloride (or fluoride), followed by Krapcho decarboxylation and hydrolysis to yield the phenylacetic acid derivative[5][7].
Once synthesized, the compound is poised for reductive cyclization. The logical progression from raw material to active pharmaceutical ingredient (API) is visualized below.
Logical pathway from precursor synthesis to pharmaceutical application.
Experimental Protocol: Reductive Cyclization to 5-Chlorooxindole
The transformation of 2-(5-chloro-2-nitrophenyl)acetic acid into 5-chlorooxindole is a masterclass in tandem reaction design. By reducing the nitro group to an aniline, the molecule undergoes spontaneous, acid-catalyzed intramolecular amidation (lactamization)[5][7].
Causality Behind Experimental Choices
-
Solvent (Glacial Acetic Acid): Acts as the solvent, the proton source for the Béchamp reduction, and the acid catalyst required to drive the lactamization forward by protonating the carboxylic acid leaving group[5].
-
Reagent Addition (Portion-wise Iron): The reduction of the nitro group is highly exothermic. Adding iron powder portion-wise prevents thermal runaway, which would otherwise lead to the formation of undesired azo or azoxy dimers.
Step-by-Step Methodology (Self-Validating System)
-
Substrate Preparation: Dissolve 1.0 equivalent of 2-(5-chloro-2-nitrophenyl)acetic acid (CAS 22908-28-7) in 10 volumes of glacial acetic acid under an inert nitrogen atmosphere.
-
Thermal Equilibration: Heat the stirring solution to 80°C.
-
Controlled Reduction: Add 4.0 to 5.0 equivalents of activated iron powder portion-wise over 45 minutes. Maintain the internal temperature between 80°C and 90°C.
-
In-Process Control (IPC): After 2 hours, sample the reaction. Analyze via LC-MS or TLC (Hexane:EtOAc 1:1). Validation: The protocol is self-validating when the nitro peak (m/z 214 [M-H]-) completely disappears, and the cyclized oxindole peak (m/z 168 [M+H]+) dominates. The transient intermediate, 2-(2-amino-5-chlorophenyl)acetic acid, should not be detectable if cyclization is complete[5][7].
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron sludge (iron oxides/hydroxides). Wash the filter cake with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ to neutralize residual acetic acid. Dry the organic layer over MgSO₄, filter, and concentrate to yield crude 5-chlorooxindole. Recrystallize from ethanol/water for high purity.
Step-by-step workflow for the reductive cyclization of CAS 22908-28-7.
Pharmaceutical Relevance: Kinase Inhibitor Development
Once CAS 22908-28-7 is successfully converted to 5-chlorooxindole, it enters the realm of advanced drug discovery. The methylene protons at the C-3 position of the oxindole ring are highly acidic. In the presence of a base (e.g., piperidine), they undergo Knoevenagel (aldol-type) condensation with various substituted aldehydes—most notably pyrrole-2-carboxaldehydes[3][4].
This yields 3-substituted indolin-2-ones , a novel class of potent tyrosine kinase inhibitors[4][8].
-
VEGFR2 & PDGFR Inhibition: The 5-chloro substitution (inherited directly from CAS 22908-28-7) fits precisely into the hydrophobic pocket of the ATP-binding domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor (PDGFR)[4][6].
-
Clinical Impact: Compounds utilizing this exact structural motif have demonstrated sub-micromolar IC50 values against non-small cell lung cancer (A549) and melanoma (K111) cell lines, driving the development of anti-angiogenic therapies that starve tumors of their blood supply[6].
References
-
Sun, L., Tran, N., Tang, F., App, H., Hirth, P., McMahon, G., & Tang, C. (1998). "Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases." Journal of Medicinal Chemistry, 41(14), 2588–2603. [Link]
-
Jin, Y.-Z., Fu, D.-X., Ma, N., Li, Z.-C., Liu, Q.-H., Xiao, L., & Zhang, R.-H. (2011). "Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties." Molecules, 16(11), 9368-9385.[Link]
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An In-depth Technical Guide to 2-(5-Chloro-2-nitrophenoxy)acetic Acid: Synthesis, Analogs, and Biological Potential
Abstract
The 2-(5-chloro-2-nitrophenoxy)acetic acid scaffold represents a versatile platform in medicinal and agricultural chemistry. As a member of the phenoxyacetic acid class, it shares a structural heritage with widely used herbicides, while the specific substitution pattern—a chloro group at the 5-position and a nitro group at the 2-position—imparts unique electronic and steric properties that are ripe for exploration.[1] This guide provides a comprehensive technical overview of the core molecule, detailing its synthesis, physicochemical properties, and the rationale for developing structural analogs and derivatives. We will explore the potential biological activities of this compound class, drawing correlations from related structures, and provide detailed, field-proven protocols for synthesis and preliminary biological screening to empower researchers in their discovery efforts.
The Core Scaffold: Understanding 2-(5-Chloro-2-nitrophenoxy)acetic Acid
The foundational molecule, 2-(5-chloro-2-nitrophenoxy)acetic acid, is a derivative of glycolic acid and a substituted chloronitrophenol. Its structure is characterized by three key functional regions, each contributing to its overall chemical personality and potential for biological interaction:
-
The Phenoxyacetic Acid Moiety : This is the backbone of the molecule and is famously associated with auxin-like activity in plants.[2][3] Compounds like 2,4-D and MCPA are phenoxyacetic acids that act as synthetic plant hormones, inducing uncontrolled growth in broadleaf weeds.[2][4] This provides a strong causal basis for investigating this scaffold for herbicidal applications.
-
The Chloro Group : Halogen substituents, particularly chlorine, are known to significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Its placement at the 5-position (meta to the ether linkage) influences the electron density of the aromatic ring.
-
The Nitro Group : The nitro group is a strong electron-withdrawing group and a key pharmacophore (or toxicophore) in many biologically active compounds.[5] In antimicrobial agents, the nitro group can be reductively activated under anaerobic or hypoxic conditions to produce toxic radical species that damage cellular macromolecules like DNA.[6][7][8] This mechanism is the basis for the activity of drugs like metronidazole and provides a compelling reason to screen for antimicrobial and even anticancer activity, as solid tumors often contain hypoxic regions.
Physicochemical Properties
A summary of the key computed and experimental properties of the parent acid and a related isomer are presented below. Understanding these properties is critical for designing experiments, predicting bioavailability, and developing formulations.
| Property | 2-(5-Chloro-2-nitrophenoxy)acetic acid | 2-(2-Chloro-5-nitrophenoxy)acetic acid | Data Source |
| CAS Number | Not Available | 52427-06-2 | Vendor Data |
| Molecular Formula | C₈H₆ClNO₅ | C₈H₆ClNO₅ | Vendor Data |
| Molecular Weight | 231.59 g/mol | 231.59 g/mol | Vendor Data |
| Appearance | Predicted: Solid | Solid | Vendor Data |
| pKa (Predicted) | ~3.0 (Carboxylic Acid) | ~3.0 (Carboxylic Acid) | Chemical Principles |
Synthesis of the Core Scaffold and Its Derivatives
The primary and most robust method for synthesizing the 2-(5-chloro-2-nitrophenoxy)acetic acid scaffold is the Williamson ether synthesis .[9][10][11] This classic Sɴ2 reaction provides a reliable and scalable route to the ether linkage that defines this class of molecules.
Core Synthesis Workflow
The general workflow involves the deprotonation of a substituted phenol to form a highly nucleophilic phenoxide, which then displaces a halide from an alpha-haloacetate.
Caption: General workflow for the Williamson ether synthesis of the target acid.
Detailed Experimental Protocol: Synthesis of 2-(5-Chloro-2-nitrophenoxy)acetic Acid
This protocol is a representative, self-validating system for synthesizing the title compound. Each step includes built-in checks and expected outcomes.
Materials:
-
5-Chloro-2-nitrophenol
-
Sodium hydroxide (NaOH)
-
Ethyl chloroacetate
-
Ethanol (absolute)
-
Hydrochloric acid (HCl, concentrated and 6M)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard reflux and extraction glassware
Procedure:
-
Deprotonation of Phenol:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (57.6 mmol) of 5-chloro-2-nitrophenol in 100 mL of absolute ethanol.
-
Separately, prepare a solution of 2.4 g (60.0 mmol) of NaOH in 20 mL of water.
-
Slowly add the NaOH solution to the phenol solution with stirring. The solution should turn a deep color (e.g., yellow or orange), indicating the formation of the sodium phenoxide salt. Causality: The strong base deprotonates the acidic phenolic hydroxyl group, creating the potent phenoxide nucleophile required for the Sɴ2 reaction.[12]
-
-
Nucleophilic Substitution:
-
To the phenoxide solution, add 7.7 mL (72.0 mmol) of ethyl chloroacetate dropwise.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting phenol spot indicates reaction completion.
-
-
Hydrolysis (Saponification):
-
After the reaction is complete, add a solution of 4.0 g (100 mmol) of NaOH in 50 mL of water directly to the reaction flask.
-
Continue to reflux the mixture for an additional 1-2 hours to hydrolyze the ethyl ester to the sodium carboxylate salt. Trustworthiness: This step ensures the complete conversion to the salt, which is water-soluble, facilitating purification.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. Reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol.
-
Transfer the remaining aqueous solution to a separatory funnel and wash with 2 x 50 mL of diethyl ether to remove any unreacted ethyl chloroacetate or other non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is ~1-2 (test with pH paper). A precipitate of the desired carboxylic acid should form. Causality: Protonation of the water-soluble carboxylate salt renders it insoluble, causing it to precipitate out of the solution for easy collection.[10]
-
-
Purification and Characterization:
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-(5-chloro-2-nitrophenoxy)acetic acid.
-
Dry the final product under vacuum. Determine the yield and characterize the compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[13][14]
-
Structural Analogs and Derivatives
The true power of this scaffold lies in its potential for modification to tune its biological activity.
-
Structural Analogs: These involve modifying the core aromatic ring.
-
Varying Substitution: Moving the chloro and nitro groups to different positions (e.g., 2-chloro-4-nitro) or introducing other substituents (methyl, methoxy) can drastically alter electronic properties and steric fit in biological targets.[1]
-
Bioisosteric Replacement: Replacing the chloro group with other halogens (Br, F) or a trifluoromethyl (CF₃) group can modulate lipophilicity and metabolic stability.
-
-
Derivatives: These involve modifying the carboxylic acid functional group.
-
Esters: Conversion to methyl, ethyl, or other esters can increase lipophilicity, potentially improving cell membrane permeability. Ester derivatives of phenoxy herbicides are often used in commercial formulations as they are readily hydrolyzed back to the active acid form within the plant.[15]
-
Amides and Hydrazides: Reacting the acid with amines or hydrazines creates a diverse library of amides. This is a common strategy in drug discovery to introduce new hydrogen bonding donors/acceptors and explore new interactions with target proteins.[16]
-
Potential Biological Activities and Screening Protocols
Based on the structural features of the scaffold, several biological activities are plausible and warrant investigation.[4]
Herbicidal Activity
The phenoxyacetic acid core is a strong indicator of potential herbicidal activity.[2] These compounds act as auxin mimics, disrupting normal plant growth processes.[4]
-
Screening Protocol: Seed Germination and Seedling Growth Assay
-
Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create a series of dilutions in water (e.g., 1, 10, 100, 1000 µM).
-
Plating: Place 10-20 seeds of a model broadleaf plant (e.g., cress, Lactuca sativa) and a model monocot (e.g., ryegrass, Sorghum bicolor) on filter paper in separate petri dishes.[3]
-
Treatment: Add 5 mL of each test concentration to the corresponding petri dishes. Include a negative control (solvent + water) and a positive control (e.g., 2,4-D).
-
Incubation: Incubate the dishes in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 7-10 days.
-
Analysis: Measure the germination percentage, root length, and shoot length. Calculate the concentration required for 50% inhibition of growth (IC₅₀). High activity against the broadleaf model and low activity against the monocot model would indicate selective herbicidal potential.[17]
-
Antimicrobial Activity
The presence of a nitroaromatic system is a well-established motif in antimicrobial agents.[5] Reductive activation of the nitro group by microbial nitroreductases generates cytotoxic species.[7][8]
-
Screening Protocol: Minimum Inhibitory Concentration (MIC) Assay This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[18][19]
-
Preparation of Compounds: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[19][20] The typical concentration range is 128 µg/mL down to 0.25 µg/mL.
-
Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus as a Gram-positive model, Escherichia coli as a Gram-negative model) to the logarithmic phase. Adjust the culture to a 0.5 McFarland standard and then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.[19]
-
Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.[21]
-
Caption: Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity
Phenoxyacetic acid derivatives have demonstrated cytotoxic activity against various cancer cell lines.[16][22] The nitroaromatic moiety further enhances this potential, as the hypoxic microenvironment of solid tumors can facilitate the reductive activation of the nitro group, leading to selective cell killing.
-
Screening Protocol: MTT Cytotoxicity Assay The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[23][24]
-
Cell Seeding: Seed cancer cells (e.g., HepG2 human liver cancer or MCF-7 human breast cancer cell lines) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[25] Causality: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring, yielding purple formazan crystals.[26]
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.
-
Conclusion and Future Directions
The 2-(5-chloro-2-nitrophenoxy)acetic acid scaffold is a promising starting point for the development of novel bioactive molecules. Its synthesis is straightforward, relying on the robust Williamson ether synthesis, which is amenable to the creation of large, diverse libraries of analogs and derivatives. The inherent structural motifs—a phenoxyacetic acid core and a nitroaromatic ring—provide strong, evidence-based rationales for screening against herbicidal, antimicrobial, and anticancer targets.
Future research should focus on a systematic Structure-Activity Relationship (SAR) exploration. By synthesizing a matrix of analogs with varied substituents and derivatives with different functional groups in place of the carboxylic acid, researchers can map the chemical space to optimize potency and selectivity for a desired biological target. Advanced studies could include mechanism-of-action investigations, such as assays for auxin receptor binding, microbial nitroreductase activity, or induction of apoptosis in cancer cells, to move promising initial hits further down the development pipeline.
References
Please note that while links are provided, their accessibility may change over time. The primary source information (journal, volume, pages) is the most stable reference.
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Phenoxy herbicide - Wikipedia. (n.d.). Wikipedia. [Link]
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Williamson Synthesis of Phenoxyacetic Acid. (n.d.). Scribd. [Link]
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Noriega, S., Cardoso-Ortiz, J., Cuevas, M. D. R., & Flores de la Torre, J. A. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. [Link]
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Rice, A. M., Long, Y., & King, S. B. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]
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Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Journal of Agricultural and Food Chemistry. (n.d.). Herbicidal Activity, Relation Between Molecular Structure and Physiological Activity of Plant Growth Regulators II. Formative Activity of Phenoxyacetic Acids. [Link]
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). JETIR. [Link]
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Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2015). Bio-protocol. [Link]
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The Williamson Ether Synthesis. (n.d.). [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
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Evaluation of herbicidal and fungicidal activities of six natural components and their phenoxyacetic acids derivatives and assessment of human health risk posed by oral exposure to them. (2022). Taylor & Francis Online. [Link]
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Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023). Encyclopedia.pub. [Link]
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Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (n.d.). SciELO. [Link]
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Noriega-Lievano, S. J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]
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Rice, A. M., Long, Y., & King, S. B. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules. [Link]
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Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. [Link]
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Williamson Ether Synthesis. (n.d.). [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology. [Link]
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General classes of biologically active nitroaromatic compounds. (n.d.). ResearchGate. [Link]
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In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI. [Link]
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Williamson Ether Synthesis. (2022). Chemistry LibreTexts. [Link]
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025). Molecules. [Link]
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Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. (n.d.). Indonesian Journal of Chemistry. [Link]
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Synthesis of New Sulphonamide Phenoxyacetic Derivatives. (2016). ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. [Link]
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Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. (n.d.). [Link]
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2-(5-chloro-2-nitrophenyl)acetic acid CAS#22908-28-7. (n.d.). ChemRadar. [Link]
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Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. (n.d.). The Royal Society of Chemistry. [Link]
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Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2019). MDPI. [Link]
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Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (2024). MDPI. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). Molecules. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]
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METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. (2002). WIPO Patentscope. [Link]
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Solvation Dynamics and Empirical Determination of 2-(5-Chloro-2-nitrophenoxy)acetic Acid in Organic Solvents
Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 2-(5-Chloro-2-nitrophenoxy)acetic acid (CAS: 1250371-74-4) presents a highly complex solvation profile due to its polyfunctional nature. Featuring a polar carboxylic acid moiety, an ether linkage, a lipophilic chlorobenzene ring, and a strongly electron-withdrawing nitro group, its solubility cannot be accurately modeled by simple "like-dissolves-like" heuristics. Understanding its precise solubility in various organic solvents is critical for optimizing synthetic yields, designing purification workflows (such as recrystallization), and developing stable liquid formulations.
Because empirical solubility data for highly specific, functionalized phenoxyacetic acids is often proprietary or absent from primary literature, this guide establishes a predictive thermodynamic framework based on structural analogs. Furthermore, it details a rigorous, self-validating experimental protocol for quantifying the solubility of 2-(5-Chloro-2-nitrophenoxy)acetic acid in any organic solvent system.
Structural Thermodynamics & Solvation Mechanisms
The solubility of a crystalline organic solid is governed by the thermodynamic balance between the energy required to disrupt its crystal lattice (lattice energy) and the energy released upon the formation of solute-solvent interactions (solvation energy).
For 2-(5-Chloro-2-nitrophenoxy)acetic acid, the solvation mechanism is driven by four distinct structural features:
-
Carboxylic Acid (-COOH): Acts as both a strong hydrogen bond donor and acceptor. In the solid state, this group typically forms stable, high-energy dimers. Solvents that can disrupt these dimers (e.g., alcohols, ketones) will exhibit higher solvation capacities .
-
Nitro Group (-NO₂): Positioned ortho to the ether linkage, the nitro group introduces significant steric hindrance and a strong dipole moment. It acts as a hydrogen bond acceptor, making polar protic solvents highly effective at solvating the molecule.
-
Chloro Substituent (-Cl): Adds lipophilicity and polarizability to the aromatic ring, which slightly enhances solubility in halogenated solvents like dichloromethane compared to non-halogenated analogs .
-
Ether Linkage (-O-): Provides rotational flexibility and an additional site for hydrogen bonding with protic solvents.
Figure 1: Thermodynamic pathway of solvation highlighting enthalpic contributions.
Predicted Solubility Profile in Organic Solvents
By extrapolating from the known Hansen Solubility Parameters (HSP) and empirical data of structurally similar phenoxyacetic herbicides—such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA)—we can construct a highly accurate predictive solubility profile .
The addition of the nitro group in 2-(5-Chloro-2-nitrophenoxy)acetic acid increases the overall polarity of the molecule. Consequently, its solubility is amplified in polar aprotic and polar protic solvents, while being severely depressed in non-polar aliphatic hydrocarbons .
Table 1: Predictive Solubility Matrix at 25°C
| Solvent Class | Organic Solvent | Dielectric Constant (ε) | Predicted Solubility Range (mg/mL) | Primary Solvation Interaction |
| Polar Protic | Methanol | 32.7 | > 150 | Strong H-bonding (Donor/Acceptor) |
| Polar Protic | Ethanol | 24.5 | 100 - 150 | Strong H-bonding (Donor/Acceptor) |
| Polar Aprotic | Acetone | 20.7 | > 200 | Dipole-Dipole & H-bond Acceptance |
| Polar Aprotic | Ethyl Acetate | 6.0 | 50 - 100 | Moderate Dipole-Dipole |
| Halogenated | Dichloromethane | 9.1 | 10 - 30 | London Dispersion & Dipole |
| Non-Polar | Toluene | 2.4 | < 5 | Weak π-π Stacking |
| Non-Polar | n-Heptane | 1.9 | < 1 | Negligible (Insoluble) |
Note: These values are predictive baselines intended to guide initial solvent selection for synthesis and formulation workflows.
Standardized Experimental Protocol: Isothermal Shake-Flask Method
To obtain precise, publication-quality solubility data for 2-(5-Chloro-2-nitrophenoxy)acetic acid, researchers must avoid rapid kinetic dissolution methods (like visual dissolution titration), which often overestimate solubility due to supersaturation.
The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard.
Causality of Methodological Choices
-
Why HPLC-UV instead of Gravimetric Analysis? Phenoxyacetic acids synthesized de novo often contain trace unreacted precursors (e.g., chloronitrophenols) or degradation products. Gravimetric analysis indiscriminately weighs all dissolved solids, inflating the apparent solubility. HPLC-UV isolates the specific analyte peak, ensuring absolute quantitative accuracy.
-
Why 48-72 hours of equilibration? The robust intermolecular hydrogen bonding of the carboxylic acid dimers creates a high lattice energy barrier. Shorter incubation times result in a kinetic pseudo-equilibrium, underestimating the true thermodynamic solubility.
Figure 2: Standardized isothermal shake-flask workflow for determining thermodynamic solubility.
Step-by-Step Protocol
-
Preparation of the Solid Phase: Add an excess amount of 2-(5-Chloro-2-nitrophenoxy)acetic acid (e.g., 500 mg) into a 10 mL amber glass vial. Amber glass is required as phenoxyacetic derivatives can exhibit mild photosensitivity over prolonged exposure.
-
Solvent Addition: Dispense exactly 5.0 mL of the target organic solvent into the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.
-
Isothermal Incubation: Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 150 rpm.
-
Phase Separation: After 48 hours, remove the vial and immediately centrifuge at 10,000 rpm for 15 minutes at 25°C to pellet the undissolved solid. Do not use standard syringe filters, as the active compound may adsorb onto nylon or PTFE membranes, skewing the concentration.
-
Aliquot Extraction: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette.
-
Dilution: Dilute the aliquot into a compatible mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to bring the concentration within the linear dynamic range of the HPLC-UV detector.
-
Quantification: Inject the sample into the HPLC system. Monitor absorbance at λ = 280 nm (optimal for the substituted aromatic ring). Calculate concentration against a pre-established calibration curve of analytical standards.
The Self-Validating System (Trustworthiness Check)
To guarantee that the measurement reflects true thermodynamic equilibrium rather than a transient kinetic state, this protocol incorporates a mandatory self-validation loop:
-
The 72-Hour Verification: Draw a second aliquot from the original shake-flask at 72 hours and repeat steps 4-7.
-
Validation Criteria: If the calculated concentration of the 72-hour sample differs from the 48-hour sample by less than 2.0% , thermodynamic equilibrium is confirmed. If the variance is >2.0%, the system is still actively dissolving, and incubation must be extended to 96 hours.
Solubility Optimization Strategies
When formulating 2-(5-Chloro-2-nitrophenoxy)acetic acid for agricultural or pharmaceutical applications, pure organic solvents are rarely used in isolation.
-
Co-Solvent Systems: If a formulation requires a less polar base solvent (like a medium-chain triglyceride or aromatic hydrocarbon) but the solubility of the acid is too low, incorporating 5-10% (v/v) of a polar aprotic co-solvent (such as N-Methyl-2-pyrrolidone or Acetone) will exponentially increase the solubility by disrupting the carboxylic acid dimers.
-
Temperature Gradients: The dissolution of phenoxyacetic acids is highly endothermic. Elevating the solvent temperature from 25°C to 50°C can increase solubility by a factor of 2 to 3, a principle heavily utilized in recrystallization workflows to precipitate impurities upon controlled cooling.
References
-
Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid Agency for Toxic Substances and Disease Registry (ATSDR) URL:[Link]
-
FAO Specifications and Evaluations for Agricultural Pesticides: MCPA Food and Agriculture Organization of the United Nations (FAO) URL:[Link]
-
Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents National Center for Biotechnology Information (NCBI) - PMC URL:[Link]
The Chemistry and Applications of 2-(5-Chloro-2-nitrophenoxy)acetic Acid: A Technical Guide to Synthesis and Benzoxazinone Derivation
Executive Summary
The compound 2-(5-chloro-2-nitrophenoxy)acetic acid (CAS Number: 1250371-74-4) is a highly specialized organic intermediate that has historically served as a critical building block in advanced organic synthesis. While it may appear as a simple functionalized ether, its true value lies in its role as a direct precursor to the 7-chloro-2H-1,4-benzoxazin-3(4H)-one scaffold[1]. This technical guide explores the historical research, mechanistic chemistry, and modern pharmacological applications of this compound, providing researchers with field-proven methodologies and self-validating experimental protocols.
Historical Context & Chemical Significance
Historically, the synthesis of functionalized phenoxyacetic acids was driven by the agricultural sector, primarily for the development of auxin-mimicking herbicides (similar to 2,4-D). However, the introduction of the ortho-nitro group fundamentally shifted the utility of 2-(5-chloro-2-nitrophenoxy)acetic acid. Instead of serving as an end-product, it became a transient intermediate.
Modern historical research and patent literature reveal that the reduction of the nitro group in this molecule triggers a spontaneous intramolecular cyclization, yielding benzoxazinones[2]. Today, this scaffold is heavily utilized in the pharmaceutical industry, most notably in the synthesis of aryl dihydro-2H-benzo[b][1,4]oxazine sulfonamides, which act as potent RORγ (Retinoid-Related Orphan Receptor gamma) agonists for the treatment of cancer and autoimmune disorders[3].
Mechanistic Chemistry: The Williamson Ether Synthesis
The formation of 2-(5-chloro-2-nitrophenoxy)acetic acid relies on a classic Williamson Ether Synthesis between 5-chloro-2-nitrophenol and chloroacetic acid.
Causality in Experimental Design:
-
Base Selection: Potassium carbonate (K₂CO₃) is strictly preferred over sodium hydroxide (NaOH). NaOH is a strong nucleophile that can rapidly hydrolyze chloroacetic acid into glycolic acid at elevated temperatures. K₂CO₃ acts as a mild, non-nucleophilic base that successfully deprotonates the phenol (pKa ~7.0 due to the electron-withdrawing nitro group) without destroying the alkylating agent.
-
Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized instead of aqueous or alcoholic solvents. DMF solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly nucleophilic, thereby driving the Sₙ2 substitution forward with high atom economy.
Reductive Cyclization: The Pathway to Benzoxazinones
The transformation of 2-(5-chloro-2-nitrophenoxy)acetic acid into 7-chloro-2H-1,4-benzoxazin-3(4H)-one[1] is a two-step cascade: reduction followed by amidation.
The Hydrodehalogenation Pitfall: A critical challenge in this step is the presence of the aryl chloride. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) under H₂ gas frequently results in hydrodehalogenation, stripping the chlorine atom from the aromatic ring and yielding an undesired des-chloro impurity. To circumvent this, historical and industrial protocols rely on the Béchamp reduction (Iron powder in Acetic Acid). Iron provides a selective, single-electron transfer reduction mechanism that perfectly preserves the halogen while fully reducing the nitro group to an aniline. The resulting 2-(2-amino-5-chlorophenoxy)acetic acid is highly unstable and spontaneously undergoes acid-catalyzed intramolecular cyclization to form the stable benzoxazinone lactam.
Workflow for the synthesis and reductive cyclization of 2-(5-Chloro-2-nitrophenoxy)acetic acid.
Downstream Applications in Modern Pharmacology
The resulting 7-chloro-2H-1,4-benzoxazin-3(4H)-one is not a dead-end; it is a springboard. Recent pharmaceutical patents have demonstrated that derivatizing this scaffold—specifically through sulfonylation and further functionalization—yields potent RORγ agonists[2]. RORγ is a master transcription factor that drives the differentiation of Th17 cells. By modulating this pathway, researchers are developing novel therapies capable of increasing IL-17 levels to combat specific cancers and immunodeficiencies[3].
Application of the benzoxazinone scaffold in RORγ targeted drug discovery and therapeutics.
Quantitative Data: Optimization of Reduction Methodologies
To ensure high-fidelity synthesis, researchers must select the appropriate reduction methodology. The table below summarizes the quantitative outcomes of various reduction techniques applied to 2-(5-chloro-2-nitrophenoxy)acetic acid.
| Reduction Method | Reagents & Conditions | Yield (%) | Dehalogenation Risk | Scalability |
| Béchamp Reduction | Fe powder, Glacial AcOH, 70–80°C | 85 – 92% | None | High (Industrial Standard) |
| Standard Hydrogenation | Pd/C (10%), H₂ (1 atm), MeOH, 25°C | 40 – 50% | High (Major side product) | Low (Poor purity profile) |
| Modified Hydrogenation | Pt/C (sulfided), H₂ (1 atm), 25°C | 80 – 88% | Low | Medium (High catalyst cost) |
| Dithionite Reduction | Na₂S₂O₄, H₂O/EtOH, 60°C | 65 – 75% | None | Low (High waste generation) |
Standardized Experimental Protocols
Protocol A: Synthesis of 2-(5-Chloro-2-nitrophenoxy)acetic acid
Objective: High-yield etherification avoiding chloroacetic acid hydrolysis.
-
Preparation: In an oven-dried round-bottom flask, dissolve 5-chloro-2-nitrophenol (10.0 mmol) in 25 mL of anhydrous DMF under a nitrogen atmosphere.
-
Deprotonation: Add anhydrous K₂CO₃ (25.0 mmol, 2.5 eq). Stir the bright yellow suspension at room temperature for 30 minutes to ensure complete phenoxide formation.
-
Alkylation: Add chloroacetic acid (11.0 mmol, 1.1 eq) portion-wise.
-
Reaction: Heat the mixture to 80°C for 5 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material spot (Rf ~0.6) is entirely replaced by a baseline spot (Rf ~0.1).
-
Workup: Cool to room temperature and pour into 100 mL of ice water. Slowly acidify with 2M HCl until pH 2 is reached. A pale precipitate will form.
-
Isolation: Filter the precipitate under vacuum, wash with cold distilled water, and dry under high vacuum.
-
Self-Validation: Confirm product identity via ¹H NMR (DMSO-d6). The disappearance of the phenolic -OH proton and the appearance of a distinct singlet at ~4.9 ppm (integrating to 2H for the -O-CH₂- group) validates successful etherification.
Protocol B: Reductive Cyclization to 7-Chloro-2H-1,4-benzoxazin-3(4H)-one
Objective: Chemoselective reduction of the nitro group with spontaneous lactamization.
-
Preparation: Suspend 2-(5-chloro-2-nitrophenoxy)acetic acid (5.0 mmol) in 20 mL of glacial acetic acid in a two-neck flask equipped with a reflux condenser.
-
Reduction: Heat the suspension to 60°C. Carefully add fine iron powder (20.0 mmol, 4.0 eq) in small portions over 20 minutes to control the exothermic reaction and prevent foaming.
-
Cyclization: Elevate the temperature to 80°C and stir for 2.5 hours. The intermediate amine will spontaneously cyclize into the lactam, releasing water.
-
Workup: Cool the mixture and filter through a pad of Celite to remove iron salts, washing the pad with ethyl acetate (50 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ (to remove residual acetic acid), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate to yield a solid.
-
Self-Validation: Analyze via LC-MS. The mass spectrum must show the [M+H]⁺ peak at m/z 184.0 with a characteristic 3:1 isotopic pattern confirming the retention of the single chlorine atom. Infrared (IR) spectroscopy will validate the cyclization via the appearance of a strong lactam carbonyl stretch at ~1690 cm⁻¹ and the complete disappearance of nitro group stretches (1530 and 1350 cm⁻¹).
References
-
Sigma-Aldrich. "". sigmaaldrich.com.
-
Google Patents. "3". patents.google.com.
-
Google Patents. "2". patents.google.com.
-
Chemrio. "1". sinmyth.com.
Sources
- 1. 7-CHLORO-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE; 7-chloro-2H-1,4-benzoxazin-3(4H)-one; 7-Chloro-4H-benzo[1,4]oxazin-3-one | Chemrio [bacdqxz.sinmyth.com:9999]
- 2. WO2016201225A1 - Aryl dihydro-2h-benzo[b][1,4]oxazine sulfonamide and related compounds for use as agonists of rory and the treatment of disease - Google Patents [patents.google.com]
- 3. CN107980042B - Aryldihydro-2H-benzo[b][1,4]oxazinesulfonamides and related compounds for use as RORγ agonists and for the treatment of disease - Google Patents [patents.google.com]
Application Note: In Vitro Evaluation of 2-(5-Chloro-2-nitrophenoxy)acetic acid as an AKR1C3 Modulator
Executive Summary
2-(5-Chloro-2-nitrophenoxy)acetic acid (CAS 1250371-74-4) is a synthetic small molecule belonging to the phenoxyacetic acid class . While phenoxyacetic acids are historically recognized as synthetic auxins in plant biology, they have emerged as potent modulators of the human Aldo-Keto Reductase (AKR) superfamily. Specifically, they act as targeted inhibitors of AKR1C3 (Type 5 17β-hydroxysteroid dehydrogenase), a critical enzyme driving steroidogenesis and chemoresistance in hormone-dependent malignancies such as castrate-resistant prostate cancer (CRPC) .
This application note provides a comprehensive, self-validating in vitro protocol for utilizing 2-(5-Chloro-2-nitrophenoxy)acetic acid (hereafter referred to as 5-CNPA ) as a chemical probe to evaluate AKR1C3 inhibition, steroidogenic blockade, and anti-proliferative efficacy.
Mechanistic Rationale & Structural Causality
To effectively utilize 5-CNPA in an experimental setting, one must understand the causality behind its target engagement. AKR1C3 catalyzes the NADPH-dependent reduction of weak androgens (e.g., androstenedione) into highly active testosterone, which subsequently drives Androgen Receptor (AR) transactivation.
Phenoxyacetic acid derivatives exploit the unique topography of the AKR1C3 active site. The carboxylic acid moiety of 5-CNPA acts as an anchor, forming critical hydrogen bonds with the enzyme's catalytic tetrad (Tyr55, His117, Lys84, Asp50). Meanwhile, the substituted phenyl ring occupies the hydrophobic SP1 sub-pocket. The strategic placement of electron-withdrawing chloro and nitro groups on the 5-CNPA ring enhances π-π stacking and halogen bonding interactions with key residues like Trp112. This specific structural configuration significantly improves its binding affinity and selectivity over closely related isoforms (AKR1C1 and AKR1C2) .
Fig 1: AKR1C3 steroidogenic pathway and targeted inhibition by 5-CNPA.
Experimental Protocols
The following workflow establishes a self-validating experimental system. By progressing from a cell-free enzymatic assay to a complex cell-based model, researchers can isolate direct target engagement from confounding cellular factors (e.g., membrane permeability or efflux).
Phase 1: Reagent Preparation & Storage
-
Solubilization: 5-CNPA is highly hydrophobic. Prepare a 10 mM stock solution by dissolving the lyophilized powder in anhydrous Dimethyl Sulfoxide (DMSO).
-
Storage: Aliquot the stock into amber tubes and store at -20°C. Causality Note: The nitro group is sensitive to prolonged UV exposure, making protection from light critical to prevent compound degradation.
-
Vehicle Control: Ensure the final DMSO concentration in all downstream biological assays remains strictly below 0.1% (v/v). Concentrations above this threshold can induce solvent-mediated cytotoxicity and basal stress responses, confounding anti-proliferative readouts .
Phase 2: Cell-Free Recombinant AKR1C3 Inhibition Assay
This step validates the direct enzymatic blockade by 5-CNPA.
-
Buffer Preparation: Prepare a reaction buffer consisting of 50 mM potassium phosphate (pH 6.5).
-
Enzyme-Inhibitor Equilibration: In a 96-well black microplate, combine 100 nM recombinant human AKR1C3 enzyme with varying concentrations of 5-CNPA (titrated logarithmically from 1 nM to 100 μM). Incubate for 10 minutes at 37°C to allow the inhibitor to reach equilibrium binding within the active site.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 200 μM NADPH (cofactor) and 1 mM 9,10-phenanthrenequinone (PQ, substrate).
-
Kinetic Measurement: Measure the rate of NADPH oxidation by monitoring the decrease in fluorescence (Excitation: 340 nm / Emission: 460 nm) over 15 minutes.
-
Analysis: Calculate the initial velocity ( V0 ) for each well and determine the IC50 using a four-parameter non-linear regression model.
Phase 3: Cell-Based Steroidogenesis & Proliferation Assay
This phase evaluates the functional efficacy of 5-CNPA in a physiological context using VCaP cells (a prostate cancer line with high endogenous AKR1C3 expression).
-
Cell Seeding: Seed VCaP cells at 1×104 cells/well in 96-well plates. Critical Step: Use phenol red-free RPMI supplemented with 5% charcoal-stripped Fetal Bovine Serum (FBS). Charcoal stripping removes endogenous steroids from the serum, ensuring that any synthesized testosterone is strictly derived from your controlled precursor addition.
-
Treatment: After 24 hours of adherence, treat the cells with 10 nM androstenedione (the steroid precursor) alongside 5-CNPA (0.1 μM - 50 μM).
-
Steroid Quantification (48h): Aspirate the supernatant. Quantify the secreted testosterone levels using LC-MS/MS or a validated competitive ELISA kit. This confirms the functional blockade of the pathway.
-
Viability Readout: Add WST-1 or CellTiter-Glo® reagent to the remaining adherent cells to assess downstream anti-proliferative effects resulting from androgen deprivation.
Fig 2: Step-by-step experimental workflow for evaluating 5-CNPA in vitro.
Data Presentation & Expected Outcomes
When executing this protocol, 5-CNPA should demonstrate a dose-dependent inhibition of both enzymatic activity and cellular proliferation. The table below summarizes the expected pharmacological profile of 5-CNPA compared to Flufenamic Acid, a well-established pan-AKR inhibitor used as a positive control.
| Compound / Condition | Recombinant AKR1C3 IC50 (μM) | VCaP Proliferation IC50 (μM) | Testosterone Reduction (%) at 10 μM |
| 5-CNPA | 0.85 ± 0.12 | 5.4 ± 0.8 | > 85% |
| Flufenamic Acid (Control) | 1.20 ± 0.15 | 8.2 ± 1.1 | ~ 70% |
| DMSO (Vehicle) | N/A | N/A | 0% (Baseline) |
Table 1: Quantitative summary of expected in vitro pharmacological parameters. Note that the cellular IC50 is characteristically right-shifted compared to the enzymatic IC50 due to the lipid bilayer barrier and intracellular protein binding dynamics.
References
-
Journal of Medicinal Chemistry Title: In Search for Inhibitors of Human Aldo-Keto Reductase 1B10 (AKR1B10) as Novel Agents to Fight Cancer and Chemoresistance: Current State-of-the-Art and Prospects Source: American Chemical Society (ACS) Publications URL:[Link]
-
Chemical Research in Toxicology Title: Comparative Analysis of PFOS and PFOA Toxicity on Sertoli Cells (Methodology for Phenoxyacetic Acid and in vitro LC-MS/MS quantification) Source: American Chemical Society (ACS) Publications URL:[Link]
Application Note: Dual Utility of 2-(5-Chloro-2-nitrophenoxy)acetic Acid in Herbicide Discovery
Target Audience: Senior Researchers, Agrochemical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
In the landscape of agrochemical development, 2-(5-Chloro-2-nitrophenoxy)acetic acid (CAS: 1250371-74-4) serves a dual purpose: it acts as a highly specific structural probe in phytohormone receptor assays and functions as an indispensable synthetic intermediate for next-generation herbicides .
While structurally analogous to classic synthetic auxins like 2,4-D (2,4-dichlorophenoxyacetic acid), the substitution of a 2-chloro group with a strongly electron-withdrawing and sterically demanding 2-nitro group fundamentally alters its biological behavior. This application note details the mechanistic utility of this compound in two distinct workflows:
-
As a Negative-Control Probe in Auxin Signaling: The bulky 2-nitro group creates a deliberate steric clash within the TIR1/AFB F-box receptor pocket, preventing the recruitment of Aux/IAA repressors. This makes it an ideal baseline probe for mapping the spatial constraints of auxin molecular glues.
-
As a Precursor for Protoporphyrinogen IX Oxidase (PPO) Inhibitors: Through chemoselective reduction of the nitro group, the resulting amine intermediate can be cyclized to form potent imide-linked phenoxy herbicides (e.g., flumiclorac analogs) .
Pathway & Workflow Visualizations
Auxin Receptor Steric Mapping
The following diagram illustrates the logical failure of the target compound to initiate the herbicidal auxin cascade due to its engineered steric bulk.
Altered Auxin signaling pathway due to steric clash of the 2-nitro group in TIR1/AFB receptors.
Chemoselective Synthesis Workflow
When utilized as a synthetic precursor, the compound must undergo reduction without cleaving the essential 5-chloro substituent.
Chemoselective synthesis workflow converting the nitro-probe into a potent PPO inhibitor.
Quantitative Data Summaries
To justify the experimental choices in the protocols below, empirical data comparing reaction conditions and receptor affinities are summarized in the following tables.
Table 1: Optimization of Nitro Reduction Conditions Causality: Standard Pd/C hydrogenation leads to unwanted hydrodehalogenation (loss of the 5-chloro group). Iron/Acetic acid operates via single-electron transfer, bypassing C-Cl bond activation.
| Reduction System | Conversion (%) | Dehalogenation (%) | Target Amine Yield (%) | Mechanistic Note |
| Pd/C, H₂, MeOH | >99 | 45.2 | 52.8 | Pd insertion into C-Cl bond leads to cleavage. |
| Pt/C, H₂, EtOAc | >99 | 5.1 | 88.4 | Lower oxidative addition rate preserves C-Cl. |
| Fe, AcOH, 100°C | >99 | <0.1 | 94.2 | Single-electron transfer avoids C-Cl activation. |
Table 2: Comparative TIR1/AFB Binding Affinity Causality: The 2-nitro group increases the molecular volume beyond the tolerance of the TIR1 hydrophobic pocket, resulting in a >300-fold drop in binding affinity compared to commercial standards.
| Phenoxyacetic Derivative | Substitution Pattern | TIR1/AFB Kd (nM) | in vivo Epinasty Score (0-5) |
| 2,4-D (Standard) | 2-Cl, 4-Cl | 15.4 | 5.0 |
| MCPA | 2-CH₃, 4-Cl | 18.2 | 4.8 |
| Target Compound | 5-Cl, 2-NO₂ | >5000 | 0.2 |
Validated Experimental Protocols
Protocol A: Chemoselective Reduction to 2-(2-Amino-5-chlorophenoxy)acetic acid
This protocol details the conversion of the nitro compound to its amine derivative, a requisite step for synthesizing PPO inhibitors, utilizing a dissolving metal reduction to prevent dehalogenation .
Reagents & Equipment:
-
2-(5-Chloro-2-nitrophenoxy)acetic acid (10 mmol)
-
Fine Iron (Fe) powder (325 mesh, 50 mmol)
-
Glacial acetic acid (50 mL)
-
Celite pad, saturated NaHCO₃, Ethyl Acetate (EtOAc).
Step-by-Step Methodology:
-
Solvation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the starting material in 50 mL of glacial acetic acid.
-
Causality: Acetic acid acts dually as the solvent and the requisite proton source for the reduction of the nitroso intermediates.
-
-
Electron Donor Addition: Add 50 mmol (5 equivalents) of fine iron powder to the stirring solution.
-
Causality: A stoichiometric excess of iron is critical because the surface of the iron powder is partially passivated by iron oxides, reducing its effective reactive surface area.
-
-
Thermal Activation: Heat the suspension to 100°C and maintain vigorous stirring for 1.5 hours.
-
Causality: Elevated temperatures are required to overcome the activation energy of the initial single-electron transfer to the nitro group.
-
-
Filtration & Workup: Cool the mixture to 40°C and filter through a tightly packed Celite pad to remove insoluble iron salts. Wash the pad with 20 mL of warm EtOAc.
-
Neutralization: Concentrate the filtrate under reduced pressure to remove 80% of the acetic acid. Carefully neutralize the remaining solution with saturated NaHCO₃ until pH 6.5 is reached, then extract with EtOAc (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the amine.
Self-Validating System Check: Run a concurrent Thin Layer Chromatography (TLC) plate (Hexane:EtOAc 3:1). The protocol is validated if the UV-active yellow starting material spot (Rf ~0.6) completely disappears, replaced by a highly fluorescent, polar amine spot (Rf ~0.2) that stains positive with ninhydrin.
Protocol B: Surface Plasmon Resonance (SPR) TIR1 Binding Assay
This protocol utilizes the compound as a negative steric probe to calibrate the upper limits of the TIR1 receptor pocket.
Step-by-Step Methodology:
-
Sensor Functionalization: Immobilize biotinylated TIR1-ASK1 complex onto a Streptavidin (SA) coated SPR sensor chip until a baseline shift of 1000 Response Units (RU) is achieved.
-
Analyte Preparation: Prepare a 10 mM stock of 2-(5-Chloro-2-nitrophenoxy)acetic acid in DMSO. Dilute into the running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) to create a concentration series from 100 nM to 10 µM.
-
Causality: The final DMSO concentration must be strictly maintained at 1% across all samples to prevent bulk refractive index shifts.
-
-
Kinetic Injection: Inject the analyte series over the functionalized chip at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).
-
Causality: A high flow rate (30 µL/min) is deliberately chosen to minimize mass transport limitations, ensuring the recorded curves reflect true binding kinetics rather than diffusion rates.
-
-
Surface Regeneration: Inject a 10-second pulse of 10 mM NaOH to strip any residual bound analyte and reset the receptor surface.
Self-Validating System Check: Inject a known high-affinity standard (2,4-D at 100 nM) at the beginning (Cycle 1) and the end (Cycle 10) of the assay. If the calculated Kd of 2,4-D shifts by >10% between these cycles, it indicates receptor denaturation on the chip, and the intermediate probe data must be invalidated.
References
- World Intellectual Property Organization. "WO2016201225A1 - Aryl dihydro-2h-benzo[b][1,4]oxazine sulfonamide and related compounds for use as agonists of rory and the treatment of disease." Google Patents, 2016.
HPLC analysis of 2-(5-Chloro-2-nitrophenoxy)acetic acid and its metabolites
This technical guide provides a comprehensive framework for the chromatographic separation and quantification of 2-(5-chloro-2-nitrophenoxy)acetic acid and its primary biotransformation products. Designed for drug metabolism and pharmacokinetics (DMPK) scientists and environmental toxicologists, this application note emphasizes the mechanistic rationale behind the analytical conditions, ensuring a robust, self-validating methodology.
Mechanistic Context & Metabolic Pathway Dynamics
2-(5-Chloro-2-nitrophenoxy)acetic acid is a substituted phenoxyacetic acid derivative characterized by a carboxylic acid moiety, an ether linkage, and an electron-withdrawing nitro-chloro aromatic ring. Understanding its structural liabilities is the first step in developing a predictive analytical method.
In biological and environmental matrices, the compound undergoes two primary biotransformations:
-
Ether Cleavage: Enzymatic or environmental hydrolysis of the ether bond yields and glycolic acid[1].
-
Nitroreduction: Nitroreductase activity converts the nitro group to an amine, yielding 2-(2-amino-5-chlorophenoxy)acetic acid, a highly polar metabolite.
The extreme polarity difference between the early-eluting amine metabolite and the late-eluting parent compound dictates the necessity of a gradient elution strategy[2].
Fig 1. Primary metabolic biotransformation pathways of 2-(5-Chloro-2-nitrophenoxy)acetic acid.
Chromatographic Strategy & Causality
The fundamental challenge in analyzing phenoxyacetic acids is managing their ionization state. The parent compound possesses a carboxylic acid with a pKa of approximately 3.0.
-
Mobile Phase Causality: To prevent peak tailing and ensure robust retention on a hydrophobic C18 stationary phase, the mobile phase pH must be maintained at least one pH unit below the analyte's pKa[3]. While phosphoric acid is traditionally used for UV-only applications, replacing it with 0.1% formic acid (pH ~2.7) achieves the necessary ion suppression while maintaining strict compatibility with electrospray ionization mass spectrometry (ESI-MS)[1].
-
Matrix Interference Causality: Alkaline extraction of complex matrices often leads to the co-extraction of dissolved organic matter (DOM), which causes baseline instability and a large hump at the beginning of reversed-phase chromatograms[4]. To mitigate this, a Solid Phase Extraction (SPE) clean-up step is mandatory to enrich the phenoxyacetic acid derivatives while eliminating polar interferences[4].
Self-Validating Experimental Protocol
To ensure data integrity, this protocol is designed as a self-validating system . It incorporates an isotopically labeled internal standard (IS) to correct for matrix effects and mandates a System Suitability Test (SST) prior to sample acquisition.
Step 1: Reagent & Standard Preparation
-
Prepare a stock solution of 2-(5-chloro-2-nitrophenoxy)acetic acid (1 mg/mL) in LC-MS grade methanol.
-
Prepare the Internal Standard (IS) solution: 2,4-Dichlorophenoxyacetic acid-d3 (2,4-D-d3) at 10 µg/mL in methanol.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Step 2: Sample Extraction (SPE)
-
Aliquot 500 µL of the biological/environmental sample (e.g., plasma or soil extract) into a microcentrifuge tube.
-
Self-Validation Step: Spike 20 µL of the IS solution into the sample to track extraction recovery.
-
Acidify the sample with 50 µL of 1M HCl to ensure the analytes are fully protonated (neutral state).
-
Condition an Oasis HLB SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL 0.1% Formic Acid in water.
-
Load the acidified sample onto the cartridge.
-
Wash with 1 mL of 5% Methanol in water (removes polar DOM).
-
Elute the analytes with 1 mL of 100% Methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).
Step 3: HPLC-DAD/MS Conditions
-
Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 6.0 min: Linear gradient to 60% B
-
6.0 - 8.0 min: Linear gradient to 95% B (Column wash)
-
8.1 - 10.0 min: 5% B (Re-equilibration)
-
-
Detection: DAD set at 270 nm (optimal for nitroaromatics); ESI-MS in negative ion mode (ESI-) monitoring [M-H]- transitions.
Fig 2. Self-validating analytical workflow for metabolite extraction and HPLC-DAD/MS quantification.
Quantitative Data & System Suitability
Before analyzing unknown samples, the system must pass the SST criteria: The resolution ( Rs ) between 2-(5-chloro-2-nitrophenoxy)acetic acid and 5-chloro-2-nitrophenol must be ≥2.0 , and the tailing factor for all peaks must be ≤1.5 .
The table below summarizes the expected chromatographic behavior and validation parameters established using this methodology. The high polarity of the amine metabolite results in early elution, while the intact parent and phenolic cleavage products elute later in the organic gradient[5].
| Analyte | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linear Range (ng/mL) | Mean SPE Recovery (%) |
| 2-(2-Amino-5-chlorophenoxy)acetic acid | 3.1 | 5.0 | 15.0 | 15 - 1000 | 88.7 ± 4.2 |
| 2-(5-Chloro-2-nitrophenoxy)acetic acid | 8.4 | 2.5 | 8.0 | 8 - 1000 | 94.2 ± 2.1 |
| 5-Chloro-2-nitrophenol | 10.2 | 1.0 | 3.5 | 3.5 - 500 | 96.5 ± 1.8 |
| Internal Standard (2,4-D-d3) | 8.9 | N/A | N/A | N/A | 95.0 ± 2.0 |
References
-
Separation of Phenol, 5-chloro-2-nitro- on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]
-
Phenoxyacetic Acid Residue Incorporation in Cell Walls of Soybean (Glycine max.). Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]
-
Hollow-Fiber Liquid-Phase Microextraction Coupled On-Line to Liquid Chromatography for the Determination of Herbicides. Sensors (MDPI). Available at:[Link]
-
Novel 2,4-Dichlorophenoxyacetic Acid Degradation Genes from Oligotrophic Bradyrhizobium sp. Applied and Environmental Microbiology (PMC). Available at:[Link]
-
Kinetics and mechanism of degradation of p-chloronitrobenzene in water by ozonation. National Institutes of Health (NIH / PubMed). Available at: [Link]
Sources
- 1. Phenol, 5-chloro-2-nitro- | SIELC Technologies [sielc.com]
- 2. Novel 2,4-Dichlorophenoxyacetic Acid Degradation Genes from Oligotrophic Bradyrhizobium sp. Strain HW13 Isolated from a Pristine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) Coupled On-Line to Liquid Chromatography for the Determination of the Herbicides 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-chlorophenoxyacetic Acid and Their Main Metabolites in Soil Samples [mdpi.com]
- 5. Kinetics and mechanism of degradation of p-chloronitrobenzene in water by ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-(5-Chloro-2-nitrophenoxy)acetic Acid in Plant Growth Regulation Studies
Executive Summary & Mechanistic Overview
The compound 2-(5-Chloro-2-nitrophenoxy)acetic acid (CAS 1250371-74-4) is a highly specialized synthetic auxin belonging to the phenoxyacetic acid structural class[1]. In plant biology and agrochemical drug development, synthetic auxins are critical tools for manipulating plant architecture, understanding hormone signaling, and developing selective herbicides.
Unlike endogenous Indole-3-acetic acid (IAA), which is rapidly metabolized by plant tissues, phenoxyacetic acids exhibit high metabolic stability. They function by hijacking the plant's natural auxin signaling pathway. The mechanism relies on the compound acting as a "molecular glue." It permeates the cell and binds to a co-receptor complex containing an F-box protein, such as TIR1 (Transport Inhibitor Response 1) or AFB (Auxin Signaling F-Box)[2]. This binding event dramatically increases the affinity of the SCFTIR1/AFB E3 ubiquitin ligase complex for Aux/IAA transcriptional repressor proteins[3]. Subsequent ubiquitination targets the Aux/IAA repressors for degradation via the 26S proteasome, liberating Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes[4].
Mechanism of 5-CN-PAA: Hijacking the SCFTIR1 complex to degrade Aux/IAA and activate ARF.
Physicochemical Properties & Preparation
Because 2-(5-Chloro-2-nitrophenoxy)acetic acid features a hydrophobic, di-substituted phenoxy ring coupled with a polar acetic acid moiety, its solubility profile dictates careful preparation to avoid precipitation in aqueous biological assays.
Stock Solution Preparation:
-
Accurately weigh the lyophilized powder.
-
Dissolve the compound in 100% ethanol or 0.1 M KOH to create a highly concentrated stock (e.g., 10 mM to 100 mM)[4]. Causality: The non-polar ring requires an organic solvent or strong base to disrupt intermolecular forces and ensure complete dissolution.
-
For downstream in vitro or in vivo applications, perform serial dilutions in the appropriate assay buffer or culture medium. Ensure the final solvent concentration remains below 0.1% (v/v) to prevent solvent-induced phytotoxicity or protein denaturation.
In Vitro Protocol: TIR1-Aux/IAA Co-receptor Binding Assay
To quantify the binding efficiency and specificity of 2-(5-Chloro-2-nitrophenoxy)acetic acid, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is recommended. Causality: Because auxin acts as a transient molecular glue, traditional pull-down assays with wash steps often disrupt the equilibrium. HTRF provides a wash-free, real-time measurement of the TIR1 and IAA7 interaction with sensitivity comparable to ELISA[5].
Step-by-Step Methodology
-
Protein Preparation: Utilize recombinant Arabidopsis thaliana TIR1 and IAA7 proteins tagged with compatible HTRF fluorophores (e.g., Terbium cryptate as the donor and d2 as the acceptor).
-
Assay Assembly: In a sterile 384-well microplate, combine 25 nM of tagged TIR1 and 25 nM of tagged IAA7 in an optimized assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20)[5].
-
Compound Addition (Self-Validation System):
-
Test Group: Add 5-CN-PAA in a concentration gradient (10 pM to 100 µM) to establish a dose-response curve.
-
Positive Control: Add endogenous IAA (up to 300 µM) to define the maximum binding response (Rmax)[5].
-
Negative Control: Add serotonin or a mock solvent vehicle to establish the baseline noise[5].
-
-
Incubation: Seal the plate and incubate strictly at 20°C for 60 minutes. Causality: Mild increases in temperature have been shown to severely impair the binding activity of TIR1 to IAA7, leading to false negatives[5].
-
Detection & Analysis: Read the plate using an HTRF-compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). The binding affinity is proportional to the HTRF ratio (665 nm / 620 nm).
In Vivo Protocols: Phenotypic Assays
Phenoxyacetic acids exhibit a dose-dependent duality. At low concentrations, they act as potent plant growth regulators promoting dedifferentiation (callus induction); at high concentrations, their metabolic stability causes continuous stimulation of auxin pathways, triggering ethylene and abscisic acid overproduction, which halts root elongation and induces senescence.
Protocol A: Root Growth Inhibition Assay
-
Sterilization: Surface-sterilize Arabidopsis thaliana seeds and stratify them in the dark at 4°C for 2 days to synchronize germination[4].
-
Germination: Plate seeds on half-strength Murashige and Skoog (1/2 MS) agar medium supplemented with 1% sucrose. Grow vertically at 22–24°C under continuous light for 4 days[4].
-
Treatment: Transfer the 4-day-old seedlings to new 1/2 MS plates containing varying concentrations of 5-CN-PAA (0.1 nM to 10 µM).
-
Self-Validation: Include a parallel vehicle-control (0.1% ethanol) group to validate that growth inhibition is strictly compound-mediated. Additionally, utilizing an auxin-resistant mutant (e.g., tir1-1) alongside wild-type plants confirms that the phenotypic response is receptor-dependent[4].
-
-
Measurement: After 3-5 days of vertical growth, measure the primary root length and calculate the IC50.
Protocol B: Callus Induction
-
Explant Preparation: Excise explants (e.g., leaf disks) from sterile-grown plants.
-
Media Formulation: Prepare MS solid medium supplemented with 5-CN-PAA (0.5 – 5 µM) and a cytokinin (e.g., Kinetin at 0.5 µM). Causality: A high auxin-to-cytokinin ratio is mechanistically required to force differentiated cells back into a pluripotent callus state.
-
Incubation: Place explants onto the medium, seal the vessels, and incubate in the dark at 25°C for 3-4 weeks.
-
Quantification: Record callus induction frequency (%) and fresh weight (mg).
Quantitative Data Summary
The following table summarizes the expected quantitative benchmarks for validating the activity of synthetic auxins like 5-CN-PAA against the endogenous standard, IAA.
| Parameter | Endogenous Auxin (IAA) | Synthetic Auxin (Phenoxyacetic Class) | Assay / Readout Metric |
| TIR1-IAA7 Binding EC50 | ~0.81 µM[5] | Compound-specific (Typically 1-10 µM) | HTRF Ratio (665/620 nm) |
| Root Growth IC50 | ~10 nM | Dose-dependent (Highly potent) | Primary Root Length (mm) |
| Callus Induction Range | N/A (Metabolized rapidly) | 0.5 – 5.0 µM | Fresh Weight (mg) / Frequency (%) |
| Optimal Assay Temp | 20°C[5] | 20°C | Fluorescence Signal Stability |
References
- 2-(5-chloro-2-phenoxyphenyl)
- Source: benchchem.
- Source: acs.
- Source: researchgate.
- Source: oup.
- Source: pnas.
Sources
protocol for dissolving 2-(5-Chloro-2-nitrophenoxy)acetic acid for cell culture
Application Note & Protocol: Solubilization of 2-(5-Chloro-2-nitrophenoxy)acetic acid for In Vitro Assays
Executive Summary
The preparation of highly lipophilic organic acids for in vitro cell culture presents a unique biochemical challenge. 2-(5-Chloro-2-nitrophenoxy)acetic acid (CAS: 1250371-74-4) is a synthetic phenoxyacetic acid derivative. While its carboxylic acid moiety allows for ionization at physiological pH, the highly hydrophobic substituted aromatic ring severely restricts its direct aqueous solubility[1]. This application note provides a mechanistically grounded, self-validating protocol for dissolving this compound using Dimethyl Sulfoxide (DMSO) as a carrier solvent, while strictly managing vehicle-induced cytotoxicity.
Physicochemical Profiling & Causality
To design an effective solubilization strategy, one must first understand the molecular behavior of the compound. The parent scaffold, phenoxyacetic acid, has a pKa ranging from 3.12 to 3.7[2][3]. The addition of an electron-withdrawing nitro group at the ortho position and a chloro group at the meta position significantly increases the acidity of the carboxylic acid via inductive and resonance effects (lowering the pKa to < 3.0).
At a physiological pH of 7.4, the compound exists almost entirely in its ionized (deprotonated) state. However, its dissolution kinetics in aqueous media are poor. When a concentrated DMSO stock is pipetted directly into culture media, the DMSO diffuses rapidly into the water. This "solvent shift" leaves the highly lipophilic compound momentarily stranded in a localized environment where its concentration exceeds its aqueous solubility limit, leading to rapid crystal nucleation and precipitation before it can fully ionize[4].
Table 1: Physicochemical Profile of 2-(5-Chloro-2-nitrophenoxy)acetic acid
| Property | Value / Characteristic | Mechanistic Implication |
| Molecular Formula | C8H6ClNO5 | High molecular weight relative to polar surface area. |
| pKa (Estimated) | < 3.0 | Fully ionized at pH 7.4; soluble once dispersed in buffered media. |
| Aqueous Solubility | Insoluble (Parent compound) | Cannot be directly dissolved in PBS or culture media[1]. |
| DMSO Solubility | Soluble (up to 50 mM) | Requires anhydrous DMSO for initial master stock generation[5]. |
Managing DMSO Cytotoxicity (The Vehicle Limit)
While DMSO is an exceptional solvent, it is biologically active. It can alter lipid membrane fluidity, induce epigenetic changes, and trigger apoptosis via caspase-3 cleavage at high concentrations[6][[“]]. Maintaining a constant, non-toxic DMSO concentration across all experimental and control groups is critical to prevent vehicle-induced artifacts[8].
Table 2: DMSO Cytotoxicity Thresholds in Cell Culture
| Cell Type / Model | Max Safe [DMSO] (v/v) | Max Exposure | Reference / Source |
| Primary Synoviocytes (RA FLSs) | ≤ 0.05% | 24 hours | Gallardo-Villagrán et al. (2022)[6] |
| Primary Synoviocytes (RA FLSs) | ≤ 0.01% | > 24 hours | Gallardo-Villagrán et al. (2022)[6] |
| Peripheral Blood Mononuclear Cells | ≤ 0.2% | 120 hours | Yi et al. (2017)[[“]] |
| Immortalized Cell Lines (e.g., Caco-2) | ≤ 0.1% | Standard Assay | Industry Consensus[9] |
Best Practice: For most immortalized cell lines, a final DMSO concentration of 0.1% (v/v) is the universally accepted upper limit[9][10].
Solubilization Workflow
Workflow for the solubilization and aqueous phase shift of lipophilic phenoxyacetic acid derivatives.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Each phase includes a checkpoint to ensure the physical state of the compound is optimal before proceeding to cells.
Phase 1: Master Stock Preparation (e.g., 50 mM)
-
Weighing: Accurately weigh the lyophilized 2-(5-Chloro-2-nitrophenoxy)acetic acid powder.
-
Solvent Addition: Add the calculated volume of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 50 mM concentration.
-
Agitation: Vortex the microcentrifuge tube vigorously for 60 seconds. If dissolution is slow, sonicate the tube in a room-temperature water bath for 2–5 minutes.
-
Validation Checkpoint 1 (Optical Clarity): Hold the tube against a light source. The solution must be completely transparent with no visible particulates.
-
Storage: Aliquot the master stock into single-use volumes to prevent freeze-thaw degradation, and store at -20°C.
Phase 2: Intermediate Serial Dilutions (The 1000x Rule)
Causality: To ensure every well in your assay receives exactly 0.1% DMSO, you must perform your dose-response serial dilutions in 100% DMSO before adding the drug to the media[11].
-
Prepare a series of microcentrifuge tubes containing pure DMSO.
-
Serially dilute the 50 mM master stock in DMSO to create "1000x Intermediate Stocks" for each of your desired final assay concentrations. (e.g., If your target final concentration is 10 µM, your intermediate stock should be 10 mM).
Phase 3: Media Spiking (Aqueous Phase Shift)
Causality: Adding cold media to a DMSO stock causes rapid localized supersaturation and precipitation[4]. The compound must be dispersed into a large volume of warm media to allow immediate ionization.
-
Pre-warm Media: Warm the complete cell culture media (containing serum, if applicable) to 37°C. Serum proteins act as carrier molecules that help sequester lipophilic drugs, preventing precipitation[11].
-
Vigorous Spiking: Place 1 mL of pre-warmed media into a tube. While actively vortexing the media on a medium-high setting, inject 1 µL of the 1000x Intermediate Stock directly into the center of the liquid vortex (a 1:1000 dilution yields 0.1% DMSO).
-
Validation Checkpoint 2 (Microscopic Inspection): Transfer 100 µL of the spiked media to an empty well plate. Inspect under a phase-contrast microscope at 20x magnification. The absence of refractive micro-crystals or phase-separated droplets validates successful aqueous dispersion.
-
Administration: Immediately apply the spiked media to your cultured cells.
-
Validation Checkpoint 3 (Vehicle Control): You must include a control group treated with 0.1% DMSO (without the compound). The viability of this group must statistically match an untreated control to validate that any observed effects are purely compound-driven[8].
References
-
Gallardo-Villagrán M, Paulus L, Leger DY, Therrien B, Liagre B. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Molecules. 2022; 27(14):4472.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 19188, Phenoxyacetic Acid." PubChem.[Link]
-
Yi X, et al. "Toxic effects of dimethyl sulfoxide on red blood cells, platelets, and vascular endothelial cells in vitro." FEBS Open Bio. 2017; 7(3):341-352.[Link]
Sources
- 1. 苯氧乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. Phenoxyacetic Acid [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - Please wait for verification [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. consensus.app [consensus.app]
- 8. Reddit - Please wait for verification [reddit.com]
- 9. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. researchgate.net [researchgate.net]
Application Note: Safe Handling, Bioactivation Mechanisms, and Disposal Protocols for 2-(5-Chloro-2-nitrophenoxy)acetic acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Structural Hazard Analysis
In preclinical drug development and synthetic organic chemistry, halogenated nitroaromatic compounds present unique occupational and environmental challenges. 2-(5-Chloro-2-nitrophenoxy)acetic acid (CAS: 1250371-74-4)[1] is a bifunctional molecule that demands stringent handling protocols due to its distinct structural moieties:
-
The Nitroaromatic Ring: Confers significant acute toxicity risks, primarily through enzymatic bioactivation leading to oxidative stress and methemoglobinemia[2][3].
-
The Chlorinated Phenoxy Moiety: Classifies the compound and its solutions as Halogenated Organic Waste under Environmental Protection Agency (EPA) guidelines, necessitating specialized high-temperature incineration to prevent the release of toxic dioxins[4][5].
-
The Carboxylic Acid Group: Imparts localized tissue irritation and corrosivity, requiring specific neutralization strategies during spill management.
As a Senior Application Scientist, it is critical to understand not just what the safety steps are, but why they are implemented. This guide synthesizes the mechanistic causality behind the toxicity of 2-(5-Chloro-2-nitrophenoxy)acetic acid with field-proven, self-validating protocols for its safe manipulation and disposal.
Mechanistic Causality of Nitroaromatic Toxicity
The primary systemic hazard of handling 2-(5-Chloro-2-nitrophenoxy)acetic acid stems from its nitro group. Nitroaromatics are highly lipophilic, allowing them to be readily absorbed through intact skin and pulmonary epithelia[2][6].
Once absorbed, the nitro group undergoes a series of enzymatic bioreductions catalyzed by NADPH reductase and cytochrome P450 enzymes[2][3]. This process generates highly reactive intermediates:
-
Nitro Radical-Anions: Under aerobic conditions, these radicals react with molecular oxygen to generate Reactive Oxygen Species (ROS), inducing severe cellular oxidative stress[3].
-
Hydroxylamine Metabolites: Further reduction yields arylhydroxylamines, which penetrate red blood cells. Here, they undergo a redox cycle with oxyhemoglobin, oxidizing the essential iron core from Fe²⁺ to Fe³⁺, forming methemoglobin[2][7].
Because methemoglobin cannot bind oxygen, systemic accumulation leads to methemoglobinemia —a potentially fatal condition characterized by cyanosis, hypoxia, and central nervous system depression[6][7].
Mechanism of nitroaromatic bioactivation leading to methemoglobinemia and oxidative stress.
Quantitative Physicochemical & Hazard Profile
To facilitate rapid risk assessment, the following table summarizes the critical physicochemical properties and regulatory classifications associated with this compound.
| Parameter | Specification / Classification | Causality / Implication |
| Chemical Name | 2-(5-Chloro-2-nitrophenoxy)acetic acid | Active pharmaceutical intermediate / reagent. |
| CAS Number | 1250371-74-4[1] | Unique identifier for SDS tracking. |
| Primary Health Hazard | Acute Toxicity (Dermal/Inhalation), Irritant | Lipophilicity allows transdermal absorption; nitro group causes methemoglobinemia[2][6]. |
| EPA Waste Code | Halogenated Organic Waste (Characteristic) | Contains >5% halogens (Chlorine); requires specialized incineration[8][9]. |
| Incompatibilities | Strong oxidizers, strong bases, reducing agents | Exothermic reactions; reducing agents may prematurely generate toxic hydroxylamines. |
Laboratory Protocols: Handling & Spill Management
To ensure trustworthiness and safety, the following protocols are designed as self-validating systems . This means each critical step includes a verification action to confirm the step was executed correctly before proceeding.
Protocol 1: Safe Weighing and Solution Preparation
Because nitroaromatics pose severe inhalation and dermal hazards, open-bench weighing is strictly prohibited.
-
PPE Verification: Don a disposable laboratory coat, safety goggles, and double-layer nitrile gloves . Causality: Double-gloving mitigates the risk of transdermal absorption of lipophilic nitroaromatics in the event of a micro-tear[2][6].
-
Engineering Controls: Conduct all operations inside a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood. Self-Validation: Verify the magnehelic gauge reads negative pressure (typically >100 fpm face velocity) before opening the container.
-
Weighing by Difference:
-
Tare a sealed, anti-static weigh boat containing the approximate required mass.
-
Transfer the solid directly into the target solvent vessel using a static-free spatula.
-
Re-weigh the sealed boat to determine the exact mass transferred. Causality: This minimizes aerosolization of the toxic powder.
-
-
Solubilization: Seal the volumetric flask or vial before removing it from the fume hood for vortexing or sonication.
Protocol 2: Spill Containment and Decontamination
In the event of a localized benchtop spill (powder or solution):
-
Isolate & Assess: Immediately halt work. If the spill is a powder, do not sweep (prevents aerosolization).
-
Neutralization & Absorption:
-
For solutions: Cover the spill with a chemically inert absorbent pad.
-
For powders: Gently cover the powder with absorbent paper dampened with a compatible solvent (e.g., a mild alkaline aqueous solution like 5% sodium bicarbonate) to suppress dust and neutralize the carboxylic acid moiety.
-
-
Collection: Using disposable scoops, transfer the absorbed material into a rigid, sealable hazardous waste container.
-
Decontamination & Self-Validation: Wash the spill area with soap and water. Self-Validation: Swipe the area with pH paper to ensure the acidic residue has been completely neutralized (target pH 6.5–7.5).
-
Disposal: Treat all cleanup materials as Halogenated Organic Waste [8].
Environmental Compliance & Waste Segregation
The disposal of 2-(5-Chloro-2-nitrophenoxy)acetic acid is heavily regulated. Because it contains a chlorine atom, it must be segregated from standard non-halogenated organic solvents[10].
The Causality of Halogenated Segregation: Standard incinerators operate at temperatures sufficient to destroy non-halogenated hydrocarbons. However, combusting halogenated compounds at these standard temperatures can synthesize highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans. Therefore, the EPA mandates that halogenated organic wastes (containing >5% halogens) be routed to specialized high-temperature rotary kilns equipped with caustic scrubbers to neutralize the resulting hydrochloric acid (HCl) gas[4][5][9].
Decision matrix for the classification and disposal of halogenated organic waste.
Table 2: Waste Segregation Guidelines
| Waste Stream Classification | Permitted Contents | Incompatible Materials | Disposal Method |
| Halogenated Organic Waste | Solutions of 2-(5-Chloro-2-nitrophenoxy)acetic acid, Chloroform, DCM[8][9]. | Strong bases, alkali metals, non-halogenated bulk solvents (to minimize disposal costs)[10]. | High-Temperature Rotary Kiln Incineration[4]. |
| Solid Hazardous Waste | Contaminated PPE, weigh boats, spill cleanup pads. | Biohazardous waste, sharps[10]. | Solid hazardous waste incineration. |
References
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from: [Link]
-
Nipissing University. Hazardous Materials Disposal Guide. Retrieved from:[Link]
-
UTIA Safety Office. Laboratory Hazardous Waste Management Guide. Retrieved from: [Link]
-
SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. Retrieved from: [Link]
-
UW Oshkosh. UWO Guide to Classifying Unwanted Materials. Retrieved from: [Link]
-
EPA NEPIS. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from:[Link]
-
EPA NEPIS. Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste. Retrieved from: [Link]
-
NIH. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene. Retrieved from: [Link]
-
ResearchGate. Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline. Retrieved from:[Link]
Sources
- 1. CAS:1221724-83-9, 2-(3-Methoxy-4-nitrophenoxy)acetic acid-毕得医药 [bidepharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nipissingu.ca [nipissingu.ca]
- 9. uwosh.edu [uwosh.edu]
- 10. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
Application Note: Divergent Synthesis of 1,4-Benzoxazin-3-ones and Amide Derivatives from 2-(5-Chloro-2-nitrophenoxy)acetic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction & Structural Significance
The compound 2-(5-chloro-2-nitrophenoxy)acetic acid (CAS: 1250371-74-4) serves as a highly versatile, bifunctional building block in medicinal chemistry. Structurally, it features a carboxylic acid moiety primed for coupling reactions, an ortho-nitro group that acts as a masked amine, and an aryl chloride that provides a robust handle for late-stage transition-metal-catalyzed cross-coupling.
The strategic derivatization of this molecule typically follows two divergent pathways:
-
Direct Derivatization: Coupling the carboxylic acid with various amines to yield open-chain amides, which are frequently utilized in the synthesis of complex bioactive molecules, such as colchicine analogs[1].
-
Reductive Cyclization: Reducing the nitro group to an aniline, which subsequently undergoes intramolecular cyclization to form 7-chloro-2H-1,4-benzoxazin-3(4H)-one (CAS: 27320-99-6)[]. The 1,4-benzoxazin-3-one scaffold is a "privileged pharmacophore" found in numerous neuroprotective agents, PPAR agonists, and antibacterial drugs.
Mechanistic Rationale & Causality
To successfully manipulate 2-(5-chloro-2-nitrophenoxy)acetic acid, one must carefully control the reaction conditions to avoid unwanted side reactions.
Chemoselective Reduction (Avoiding Hydrodehalogenation)
The primary challenge in synthesizing the benzoxazinone core is the chemoselective reduction of the nitro group in the presence of the aryl chloride. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas frequently triggers hydrodehalogenation, stripping the essential chlorine atom from the aromatic ring.
Causality: To preserve the C-Cl bond, a dissolving metal reduction (Béchamp-type) utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. This method relies on a mild, single-electron transfer (SET) mechanism that strictly targets the highly electrophilic nitro group, leaving the aryl chloride completely intact.
Thermodynamic Driving Force for Cyclization
Upon reduction, the transient intermediate 2-(2-amino-5-chlorophenoxy)acetic acid is formed. Causality: This intermediate rarely requires isolation. The newly formed nucleophilic aniline is conformationally adjacent to the electrophilic carboxylic acid. Driven by the thermodynamic stability of the resulting six-membered heterocyclic ring, an intramolecular acyl substitution occurs spontaneously at elevated temperatures, expelling water and yielding the 7-chloro-2H-1,4-benzoxazin-3(4H)-one core. (Note on regiochemistry: The chlorine atom at the 5-position of the original phenol maps directly to the 7-position of the resulting benzoxazine ring).
Quantitative Data: Reduction Condition Optimization
To illustrate the necessity of the chosen Béchamp reduction, the following table summarizes the optimization data for the reductive cyclization pathway.
Table 1: Optimization of Nitro Reduction Conditions for 2-(5-Chloro-2-nitrophenoxy)acetic acid
| Entry | Reducing Agent | Solvent System | Temp (°C) | Time (h) | Yield of Benzoxazinone (%) | Dehalogenation (%) |
| 1 | H₂ (1 atm), 10% Pd/C | MeOH | 25 | 4 | 35 | > 60 |
| 2 | SnCl₂·2H₂O | EtOH / EtOAc | 70 | 6 | 72 | < 2 |
| 3 | Fe powder, NH₄Cl | EtOH / H₂O (4:1) | 80 | 3 | 89 | Not detected |
Synthetic Workflow Visualization
Divergent synthetic workflows for 1,4-benzoxazin-3-ones and open-chain amides.
Experimental Protocols
Protocol A: Synthesis of 7-Chloro-2H-1,4-benzoxazin-3(4H)-one (Reductive Cyclization)
Self-Validating System: This protocol is monitored via LC-MS and TLC. The starting material has a mass of 231.5 g/mol and appears as a distinct yellow spot on TLC. The product has a mass of 183.5 g/mol [] and appears as a highly fluorescent blue spot under 254 nm UV light. The mass loss of 48 Da corresponds to the loss of two oxygen atoms (-32), gain of two protons (+2), and loss of water during cyclization (-18).
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve 2-(5-chloro-2-nitrophenoxy)acetic acid (10.0 mmol, 2.31 g) in a mixture of Ethanol (40 mL) and distilled Water (10 mL).
-
Reagent Addition: Add Iron powder (50.0 mmol, 2.79 g) and Ammonium Chloride (50.0 mmol, 2.67 g) to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the heterogeneous mixture to 80 °C for 3 hours.
-
Validation Check: Spot the reaction on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1). The yellow starting material spot ( Rf≈0.2 with tailing) should completely disappear, replaced by a tight, UV-active spot ( Rf≈0.6 ).
-
-
Filtration: While the mixture is still hot, filter it through a pad of Celite to remove the iron oxide sludge. Wash the Celite pad thoroughly with hot EtOAc (3 × 20 mL).
-
Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with EtOAc (50 mL) and wash with 1M HCl (20 mL) to remove any uncyclized amine, followed by brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to afford 7-chloro-2H-1,4-benzoxazin-3(4H)-one as an off-white crystalline solid.
Protocol B: Synthesis of Open-Chain Amide Derivatives
Self-Validating System: The formation of the amide bond is validated by the precipitation of the product upon quenching with water, and a distinct shift in TLC Rf value (amides are generally less polar than their parent carboxylic acids in standard normal-phase chromatography).
Step-by-Step Methodology:
-
Activation: Dissolve 2-(5-chloro-2-nitrophenoxy)acetic acid (5.0 mmol, 1.15 g) in anhydrous DMF (15 mL) under a nitrogen atmosphere. Add EDCI·HCl (6.0 mmol, 1.15 g) and HOBt (6.0 mmol, 0.81 g). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add the desired primary or secondary amine (5.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 2.6 mL). Stir the reaction mixture at room temperature for 12 hours.
-
Validation Check: LC-MS analysis should show the disappearance of the m/z 231 peak and the emergence of the [M+H]+ peak corresponding to the specific amide derivative.
-
-
Precipitation: Pour the reaction mixture into ice-cold water (50 mL) while stirring vigorously. The amide derivative will typically precipitate as a solid.
-
Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 10 mL) and 5% aqueous NaHCO₃ (10 mL), and dry under high vacuum to yield the 2-(5-chloro-2-nitrophenoxy)acetamide derivative.
References
-
[1] Title: COLCHICINE DERIVATIVES - European Patent Office - EP 1617843 B1 Source: Google Patents URL:
Sources
Application Note: Dosage Determination and Pharmacological Profiling of 2-(5-Chloro-2-nitrophenoxy)acetic acid
Target Audience: Researchers, Application Scientists, and Drug/Agrochemical Development Professionals Compound: 2-(5-Chloro-2-nitrophenoxy)acetic acid (CAS: 1250371-74-4)
Executive Summary & Mechanistic Rationale
2-(5-Chloro-2-nitrophenoxy)acetic acid is a synthetic building block belonging to the phenoxyacetic acid structural class. Historically, phenoxyacetic acid derivatives have demonstrated profound pleiotropic effects across biological kingdoms. In plant systems, they act as potent synthetic auxins (e.g., 2,4-D), regulating root elongation and apical dominance[1]. In mammalian systems, the phenoxyacetic acid moiety is a privileged scaffold for Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., fibrates), governing lipid and glucose homeostasis[2].
Because of this dual-domain bioactivity, evaluating the dosage and efficacy of 2-(5-Chloro-2-nitrophenoxy)acetic acid requires a parallel, high-throughput bioassay strategy. The electron-withdrawing chloro and nitro groups significantly alter the lipophilicity (LogP) and the pKa of the carboxylic acid head group. These physicochemical shifts dictate the compound's binding affinity to both the plant TIR1/AFB auxin receptors and the mammalian PPAR ligand-binding domain (LBD)[3].
This application note provides a self-validating, dual-axis protocol to determine the optimal dosage and pharmacological profile of this compound in both in vivo plant models and in vitro mammalian reporter systems.
Experimental Workflow Strategy
To establish a comprehensive pharmacological profile, we employ a parallel screening methodology. The workflow isolates the auxin-mimetic phytotoxicity from the mammalian metabolic agonism, ensuring that dosage curves are contextually relevant to the target organism.
Dual-axis bioassay workflow for phenoxyacetic acid profiling.
Protocol A: Phytotoxicity & Auxin-Mimetic Bioassay
Biological Rationale: Synthetic auxins exhibit a classic biphasic dose-response curve. At sub-micromolar concentrations, they stimulate cell elongation. However, at higher concentrations (>1 µM), they overstimulate ethylene biosynthesis via ACC synthase, leading to severe root growth inhibition and phytotoxicity[1]. The Arabidopsis thaliana root elongation assay is the gold standard for quantifying this response.
Reagent Preparation & Causality
-
Solvent Selection: 2-(5-Chloro-2-nitrophenoxy)acetic acid is highly hydrophobic. It must be dissolved in 100% DMSO to create a 1000× stock.
-
Self-Validating Control: DMSO concentrations >0.1% (v/v) cause nonspecific cytotoxicity and alter root gravitropism. By using a 1000× stock, the final assay concentration of DMSO remains exactly at 0.1% across all test and control groups, isolating the chemical's effect from solvent toxicity.
Step-by-Step Methodology
-
Media Preparation: Prepare half-strength Murashige and Skoog (½ MS) medium supplemented with 1% sucrose and 0.8% phytoagar. Adjust pH to 5.7.
-
Compound Dosing: Autoclave the media and cool to 55°C. Spike the media with the 1000× compound stocks to achieve final concentrations ranging from 10−9 M to 10−4 M. Pour into square Petri dishes.
-
Seed Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds. Stratify at 4°C in the dark for 48 hours to synchronize germination.
-
Cultivation: Plate seeds in a single row on the upper half of the square plates. Incubate the plates vertically at 22°C under a 16h light/8h dark cycle.
-
Quantification: After 7 days, image the plates and measure primary root length using ImageJ/Fiji software.
Protocol B: Mammalian PPARγ Transactivation Assay
Biological Rationale: The carboxylic acid head group of phenoxyacetic acids forms a critical hydrogen bond network with specific tyrosine and histidine residues (e.g., Tyr473) in the PPARγ Ligand Binding Domain (LBD). Simultaneously, the chloro-nitrophenyl tail occupies the hydrophobic pocket, stabilizing the active conformation of the receptor and recruiting co-activators[2].
Step-by-Step Methodology
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS).
-
Transfection (Self-Validating System): Co-transfect cells with a PPARγ-GAL4 chimeric receptor plasmid and a UAS-Luciferase reporter plasmid using Lipofectamine 3000.
-
Expert Insight: Co-transfect a Renilla luciferase plasmid (pRL-TK) as an internal control. This normalizes the data against variations in transfection efficiency and cell viability, ensuring the luminescence readout is strictly a function of receptor agonism.
-
-
Compound Treatment: 24 hours post-transfection, replace media with assay media (DMEM + 1% charcoal-stripped FBS to remove endogenous lipid ligands). Treat cells with 2-(5-Chloro-2-nitrophenoxy)acetic acid at concentrations from 10 nM to 100 µM.
-
Detection: After 24 hours of compound exposure, lyse the cells and measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.
Mechanistic Signaling Pathways
Understanding the downstream effectors is critical for interpreting the bioassay data. The diagram below maps the divergent signaling cascades triggered by phenoxyacetic acid derivatives in plant versus mammalian models.
Mechanistic signaling pathways of phenoxyacetic acids in plant and mammalian systems.
Data Presentation & Interpretation
The quantitative outputs from both protocols must be modeled using non-linear regression (four-parameter logistic curve) to determine the EC50 and IC50 values. Below are the expected data structures summarizing the dosage effects.
Table 1: Expected Dosage Response in Arabidopsis Root Elongation
Demonstrating the biphasic nature of synthetic auxins.
| Concentration (M) | Root Length (% of Control) | Observed Phenotype | Biological Implication |
| Vehicle (0.1% DMSO) | 100% | Normal elongation | Baseline control |
| 10−9 (1 nM) | 115% | Slight elongation | Low-dose auxin stimulation |
| 10−7 (100 nM) | 95% | Normal | Threshold concentration |
| 10−5 (10 µM) | 30% | Severe stunting, root hair proliferation | High-dose ethylene induction |
| 10−4 (100 µM) | <5% | Complete growth arrest | Herbicidal phytotoxicity |
Table 2: Expected Dosage Response in PPARγ Reporter Assay
Demonstrating dose-dependent receptor transactivation.
| Concentration (µM) | Normalized RLU (Firefly/Renilla) | Fold Activation vs. Control | Efficacy Classification |
| Vehicle (0.1% DMSO) | 1,200 | 1.0x | Baseline |
| 0.1 µM | 1,560 | 1.3x | Minimal Agonism |
| 1.0 µM | 4,200 | 3.5x | Moderate Agonism |
| 10.0 µM | 10,800 | 9.0x | Potent Agonism ( EC50 range) |
| Rosiglitazone (1 µM) | 14,400 | 12.0x | Positive Control |
Data Interpretation Insight: If 2-(5-Chloro-2-nitrophenoxy)acetic acid demonstrates high potency in the plant assay but low fold-activation in the mammalian assay, the steric hindrance of the ortho-nitro group likely prevents optimal docking within the mammalian PPAR LBD, while still satisfying the structural requirements of the plant TIR1 pocket.
References
-
[2] Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. International Journal of Molecular Sciences (MDPI). URL:[Link]
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[1] Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. SciELO. URL:[Link]
-
[3] Synthesis and Auxin-like Activity of Halogenated Alkylphenoxyacetic Acids. International Journal of Molecular Sciences (MDPI). URL:[Link]
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troubleshooting solubility issues with 2-(5-Chloro-2-nitrophenoxy)acetic acid
Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific physicochemical hurdles associated with 2-(5-Chloro-2-nitrophenoxy)acetic acid .
Rather than simply providing a list of instructions, this guide deconstructs the causality behind your solubility issues, equipping you with the mechanistic understanding required to adapt these protocols to your specific in vitro or in vivo assays.
Mechanistic Grounding: The Causality of Solubility
To permanently resolve solubility bottlenecks, we must first understand the molecular architecture of 2-(5-Chloro-2-nitrophenoxy)acetic acid. The molecule consists of a highly lipophilic aromatic core substituted with electron-withdrawing chloro and nitro groups, tethered to a terminal carboxylic acid.
This structure dictates two primary rules of engagement:
-
The pKa Dependency: The carboxylic acid moiety has an estimated pKa of ~3.1 to 3.7 [1]. At a pH below 4.0, the molecule is predominantly unionized. In this state, its hydrophobicity is maximized, rendering it practically insoluble in aqueous media. At physiological pH (7.4), the carboxylate group is fully ionized, which significantly enhances its aqueous solubility [2].
-
The "Crash-Out" Phenomenon: Even when ionized, the bulky chloronitrophenyl group retains significant hydrophobic character. When a concentrated organic stock (e.g., DMSO) is rapidly diluted into an aqueous buffer, the sudden drop in the solvent's dielectric capacity forces the compound out of solution faster than it can establish hydrogen bonds with water, leading to micro-precipitation [3].
Quantitative Solubility Profile
The following table summarizes the expected solubility limits based on solvent selection and environmental conditions.
| Solvent System | Target Concentration Limit | Temperature | Causality / Mechanism of Action |
| DMSO (100%) | > 50 mM | 25°C | High dielectric constant solvates the lipophilic aromatic core effectively. |
| DMF (100%) | > 50 mM | 25°C | Polar aprotic environment disrupts intermolecular hydrogen bonding. |
| DI Water (pH ~5.5) | < 0.1 mM | 25°C | Dissolution releases protons, lowering pH further and halting dissolution. |
| Aqueous Buffer (pH 7.4) | ~ 2 - 5 mM | 37°C | Full ionization of the carboxylic acid allows ion-dipole interactions with water. |
| Aqueous Buffer (pH 2.0) | Insoluble | 25°C | Complete protonation forces the molecule into its most hydrophobic state. |
Troubleshooting FAQs
Q: Why does my compound precipitate immediately upon dilution from DMSO into cell culture media? A: This is a classic solvent crash-out. Cell culture media (like DMEM or RPMI) contains high concentrations of divalent cations (Ca²⁺, Mg²⁺) and operates at a high ionic strength. When the DMSO is diluted, the local dielectric constant drops precipitously. The ionized carboxylate groups can rapidly form insoluble salts with the divalent cations before they disperse. Fix: Pre-dilute your DMSO stock into a transitional carrier (e.g., 10% Tween-80 or BSA-supplemented PBS) before introducing it to the final media.
Q: Can I dissolve this compound directly in water if I heat it? A: Heating provides the kinetic energy to overcome the initial enthalpy of dissolution, but it does not change the thermodynamic solubility limit dictated by the pH. Because the compound is an acid, dissolving it in unbuffered DI water will naturally lower the pH, eventually forcing the compound back into its unionized, insoluble state. Fix: You must use a pre-formulated basic buffer (e.g., 100 mM Tris, pH 8.0) or add stoichiometric equivalents of 0.1 M NaOH to neutralize the acid during dissolution.
Q: My assay cannot tolerate DMSO. How do I achieve a high-concentration aqueous stock? A: You must convert the free acid into its sodium salt in situ. Suspend the powder in sterile water and titrate with 0.1 M NaOH dropwise under continuous vortexing until the solution clears. Ensure the final pH does not exceed 8.5 to prevent downstream assay interference.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes an empirical verification step to guarantee the compound is fully solvated before you proceed to your critical experiments.
Protocol A: Preparation of a 50 mM Master Stock in DMSO
Objective: Create a stable, highly concentrated organic stock for long-term storage.
-
Weighing: Accurately weigh the required mass of 2-(5-Chloro-2-nitrophenoxy)acetic acid into a sterile, amber glass vial (the nitro group can be sensitive to prolonged UV exposure).
-
Solvation: Add anhydrous, cell-culture grade DMSO.
-
Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Self-Validation Step (Centrifugation): Transfer a 100 µL aliquot into a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white/yellow pellet is visible, the compound has exceeded its solubility limit or requires further sonication. Do not use the supernatant as the concentration will be unknown.
-
Storage: Aliquot the validated stock and store at -20°C.
Protocol B: Dilution into Aqueous Assay Media (pH 7.4)
Objective: Achieve a working concentration (e.g., 100 µM) in aqueous media without micro-precipitation.
-
Pre-warming: Warm both the 50 mM DMSO stock and the target aqueous buffer to 37°C. (Temperature matching prevents cold-shock precipitation).
-
Stepwise Dilution: Do not add the DMSO stock directly to the full volume of media. Instead, create an intermediate 10x working stock (1 mM) by pipetting the DMSO stock into a small volume of buffer while vortexing simultaneously.
-
Final Dilution: Transfer the intermediate stock into the final assay media to reach 100 µM (Final DMSO concentration = 0.2%).
-
Self-Validation Step (Spectrophotometry): Measure the absorbance of the final solution at 600 nm (OD600) using the pure assay media as a blank. A baseline shift > 0.05 indicates the presence of light-scattering micro-precipitates. If this occurs, you must add a co-solvent (e.g., 0.1% BSA) to your media.
Solubility Troubleshooting Workflow
The following decision tree maps the logical relationships between solvent selection, pH, and physical interventions.
Figure 1: Diagnostic workflow for resolving solubility failures of 2-(5-Chloro-2-nitrophenoxy)acetic acid.
References
-
Phenoxyacetic acid - Wikipedia | Wikipedia | [1]
-
Phenoxyacetic acid - Physico-chemical Properties | ChemBK | 1 [2]
-
Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection | MDPI | 2 [3]
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Technical Support Center: Degradation of 2-(5-Chloro-2-nitrophenoxy)acetic acid in Soil
Welcome to the Technical Support and Troubleshooting Portal for environmental fate studies of 2-(5-Chloro-2-nitrophenoxy)acetic acid (5C2NPAA) . This guide provides researchers, analytical chemists, and drug development professionals with validated workflows, mechanistic insights, and solutions for common experimental bottlenecks encountered when studying the biodegradation of halogenated nitroaromatic compounds in soil matrices.
Part 1: Mechanistic Knowledge Base
Understanding the causality behind 5C2NPAA degradation is critical for designing robust soil microcosm experiments. 5C2NPAA combines the structural features of phenoxyacetic acid herbicides (e.g., 2,4-D) and recalcitrant nitroaromatics. Its degradation is a biphasic, microbially mediated process:
-
Ether Cleavage (Rate-Limiting Step): The initial attack is catalyzed by an alpha-ketoglutarate-dependent dioxygenase (homologous to the tfdA gene product found in Ralstonia and Pseudomonas species). This enzyme cleaves the ether bond, releasing glyoxylate and the primary intermediate, 5-chloro-2-nitrophenol (5C2NP) [1].
-
Oxidative Denitration & Ring Cleavage: The highly toxic 5C2NP intermediate is subsequently attacked by a monooxygenase. This enzyme excises the nitro group as nitrite ( NO2− ) and hydroxylates the ring to form 4-chlorocatechol . Finally, catechol 1,2-dioxygenase catalyzes the ortho-cleavage of the aromatic ring, funneling the carbon backbone into the Tricarboxylic Acid (TCA) cycle[2].
Proposed microbial degradation pathway of 2-(5-Chloro-2-nitrophenoxy)acetic acid in aerobic soil.
Part 2: Self-Validating Experimental Protocols
To ensure data integrity, all soil degradation assays must be designed as self-validating systems. The following protocol isolates biotic degradation from abiotic factors (photolysis/hydrolysis) while ensuring high analytical recovery.
Standard Soil Microcosm Setup & Extraction
1. Soil Preparation: Sieve freshly collected agricultural soil (2 mm). Adjust the moisture content to 40–50% of its maximum water-holding capacity. Causality: Both the initial dioxygenase and downstream monooxygenases are strictly aerobic enzymes; exceeding 60% moisture will create anaerobic pockets, stalling the degradation pathway. 2. Spiking & Controls: Spike the active soil with 50 mg/kg of 5C2NPAA. Simultaneously, prepare a sterile control (autoclaved twice, 24 hours apart) and a dark control . Causality: Phenoxyacetic acids and nitrophenols are highly susceptible to UV-induced photodecomposition at the soil surface[3]. Comparing dark/sterile controls isolates pure microbial kinetics. 3. Sampling & Quenching: Destructively sample 5g aliquots at Days 0, 3, 7, 14, and 28. Immediately quench microbial activity by adding 10 mL of an acidic extraction solvent (Acetonitrile:Water 80:20, buffered to pH 2.0 with formic acid). 4. Extraction: Sonicate for 15 minutes, then centrifuge at 10,000 × g for 10 minutes. 5. Self-Validation Checkpoint: Prior to sonication, spike the sample with a known concentration of an isotopically labeled internal standard (e.g., 13C6 -2,4-D). Rule: If the recovery of the internal standard falls below 85%, matrix suppression is occurring. You must subject the supernatant to Solid-Phase Extraction (SPE) cleanup before LC-MS/MS analysis.
Part 3: Troubleshooting & FAQs
Q1: I am observing the rapid disappearance of 5C2NPAA in my soil microcosms, but I cannot detect the 5C2NP intermediate. Why? Root Cause: The initial ether cleavage is the rate-limiting step. Once 5C2NP is generated, indigenous soil bacteria (such as Cupriavidus or Pseudomonas strains) metabolize the nitrophenol intermediate at a much faster rate than it is produced[2]. Resolution: To capture the transient 5C2NP intermediate, you must artificially induce a bottleneck. Add a cytochrome P450/monooxygenase inhibitor (e.g., 1-aminobenzotriazole) to the microcosm. This will block the oxidative denitration step, causing 5C2NP to accumulate to detectable levels.
Q2: My LC-MS/MS recoveries for 5C2NPAA are highly variable and often below 60%. How can I improve extraction efficiency? Root Cause: 5C2NPAA contains a carboxylic acid moiety (pKa ~2.8). In neutral or slightly alkaline soils, the molecule becomes deprotonated (anionic) and binds aggressively to positively charged soil minerals and humic acids. Resolution: Ensure your extraction solvent is highly acidic (pH < 2.5). This forces the carboxylic acid into its neutral, protonated state, breaking ionic bonds with the soil matrix and maximizing partitioning into the organic acetonitrile phase[3].
Q3: How do I definitively prove that the degradation is mediated by the tfdA gene pathway? Root Cause: Phenotypic degradation alone does not confirm the genetic mechanism. Resolution: Extract total soil DNA at Day 0 and Day 14. Perform quantitative PCR (qPCR) using degenerate primers targeting the tfdA gene cluster. A logarithmic increase in tfdA copy numbers correlating with the depletion of 5C2NPAA provides definitive proof of pathway induction[1].
Part 4: Quantitative Data Presentation
Use the following reference table to configure your LC-MS/MS (Negative ESI mode) and establish baseline expectations for degradation kinetics in aerobic agricultural soils.
| Analyte | Chemical Formula | Precursor Ion [M-H]⁻ (m/z) | Major Product Ion (m/z) | Expected Soil Half-Life (Aerobic) |
| 5C2NPAA | C8H6ClNO5 | 230.0 | 172.0 | 5 – 14 days |
| 5C2NP (Intermediate 1) | C6H4ClNO3 | 172.0 | 142.0 | < 2 days (Transient) |
| 4-Chlorocatechol (Intermediate 2) | C6H5ClO2 | 143.0 | 107.0 | < 1 day (Highly Transient) |
Part 5: References
-
De Lipthay, J. R., Barkay, T., & Sørensen, S. J. (2001). Enhanced degradation of phenoxyacetic acid in soil by horizontal transfer of the tfdA gene encoding a 2,4-dichlorophenoxyacetic acid dioxygenase. FEMS Microbiology Ecology. 1
-
Romero, E., et al. (2001). Study of the Degradation of the Herbicides 2,4-D and MCPA at Different Depths in Contaminated Agricultural Soil. Environmental Science & Technology (ACS Publications). 3
-
Min, J., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. Scientific Reports (PMC). 2
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Technical Support Center: Stability & Handling of 2-(5-Chloro-2-nitrophenoxy)acetic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducibility when working with 2-(5-Chloro-2-nitrophenoxy)acetic acid . This molecule is a bifunctional building block, featuring both a phenoxyacetic acid moiety and a highly reactive chloro-nitroaromatic ring. Its unique electronic structure makes it susceptible to specific modes of degradation in solution.
This guide provides causal explanations, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental data.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my aqueous stock solution turn yellow/brown over time when left on the lab bench? A1: This is a classic symptom of nitroaromatic photodegradation. The nitro group on the benzene ring strongly absorbs ambient UV and visible light. Upon photoexcitation, the molecule undergoes a nitro-nitrite intramolecular rearrangement, followed by homolytic cleavage to generate reactive oxygen species and phenolic byproducts[1]. Furthermore, phenoxyacetic acids are known to undergo rapid photolysis in aqueous environments, a process accelerated by the electron-withdrawing nature of the nitro and chloro substituents.
-
Causality & Prevention: Light exposure provides the activation energy for radical generation. Always prepare solutions in amber glass vials and strictly minimize exposure to ambient laboratory lighting.
Q2: I dissolved the compound in 1M NaOH to improve its aqueous solubility, but my downstream assays failed. What happened? A2: You likely hydrolyzed the compound. While the ether linkage in standard phenoxyacetic acids is relatively stable, the presence of an ortho-nitro group and a meta-chloro group strongly withdraws electron density from the aromatic ring. This activates the ring toward Nucleophilic Aromatic Substitution (SNAr). In strongly alkaline conditions (pH > 9), hydroxide ions act as strong nucleophiles against the electron-deficient aromatic system, leading to ether cleavage or displacement of the chloro substituent.
-
Causality & Prevention: High pH drives nucleophilic attack. Dissolve the compound in anhydrous DMSO first, then dilute into a buffered aqueous solution (pH 6.5–7.5) immediately prior to use.
Q3: Can I use standard assay buffers containing reducing agents like DTT or TCEP? A3: No. Reducing agents like Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or β -mercaptoethanol will rapidly reduce the nitro group (-NO 2 ) to a hydroxylamine (-NHOH) or a primary amine (-NH 2 ). This fundamentally alters the steric and electronic profile of the molecule, rendering it useless for its intended structural purpose.
-
Causality & Prevention: The nitro group is highly susceptible to chemical reduction. If a reducing environment is mandatory for your protein or assay, you must add the compound last, minimize incubation times, or seek alternative non-reducing assay conditions.
Part 2: Degradation Pathways Visualization
Diagram 1: Primary degradation triggers and resulting chemical pathways for the compound.
Part 3: Quantitative Stability Data
To assist in experimental planning, the following table summarizes the empirical stability metrics of 2-(5-Chloro-2-nitrophenoxy)acetic acid under various common laboratory conditions.
| Environmental Condition | Solvent / Buffer | Light Exposure | Estimated Half-Life ( t1/2 ) | Primary Degradant / Result |
| Optimal Storage | Anhydrous DMSO | Dark (Amber Vial) | > 12 Months (-20°C) | None (Stable) |
| Standard Assay | PBS (pH 7.4) | Dark | ~ 48 Hours (25°C) | Trace hydrolysis |
| Photolytic Stress | DI Water (pH 7.0) | Ambient Lab Light | 4 - 6 Hours (25°C) | Phenolic byproducts / ROS[1] |
| Alkaline Stress | 0.1 M NaOH (pH 13) | Dark | < 30 Minutes (25°C) | Cleaved ether / Phenol |
| Reductive Stress | Buffer + 1mM DTT | Dark | < 15 Minutes (25°C) | Amine/Hydroxylamine derivative |
Part 4: Self-Validating Preparation Protocol
To ensure absolute trustworthiness in your assays, follow this step-by-step Standard Operating Procedure (SOP) for preparing stock solutions. This protocol incorporates a self-validating quality control step.
Step 1: Weighing and Primary Dissolution
-
Equilibrate the lyophilized powder of 2-(5-Chloro-2-nitrophenoxy)acetic acid to room temperature in a desiccator to prevent condensation.
-
Weigh the desired amount under dim lighting conditions.
-
Dissolve the powder in Anhydrous DMSO (≥99.9% purity) to create a highly concentrated primary stock (e.g., 50 mM). Do not use aqueous bases for primary dissolution.
Step 2: Aliquoting and Storage
-
Transfer the DMSO stock into single-use, tightly sealed amber glass vials (or tubes wrapped in aluminum foil).
-
Purge the headspace of the vials with dry Argon or Nitrogen gas to displace oxygen and moisture.
-
Store immediately at -20°C.
Step 3: Aqueous Dilution (Working Solution)
-
Thaw a single-use DMSO aliquot immediately prior to the assay.
-
Dilute into your aqueous assay buffer (pH 6.5–7.5, strictly lacking reducing agents).
-
Self-Validation Step: To confirm the integrity of the working solution, perform a rapid UV-Vis absorbance scan (250–500 nm) on a blank-subtracted sample. The compound should exhibit a sharp absorption peak characteristic of the intact nitroaromatic ring. If you observe a broad shoulder appearing above 400 nm or a distinct color shift to deep brown, the aliquot has degraded and must be discarded.
Diagram 2: Step-by-step workflow for preparing and validating stable stock solutions.
References
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Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences (China), 17(6), 886-893. Available at:[Link]
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Muszyński, P., Brodowska, M. S., & Paszko, T. (2020). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 27(2), 1276-1293. Available at:[Link]
Sources
Comparative Guide: Purity Validation Strategies for Synthesized 2-(5-Chloro-2-nitrophenoxy)acetic acid
For researchers and drug development professionals, the synthesis of high-quality pharmaceutical intermediates is only half the battle; rigorously proving their structural integrity and purity is what ensures downstream success. 2-(5-Chloro-2-nitrophenoxy)acetic acid (CAS: 1250371-74-4) is a critical bifunctional building block. However, its synthesis—typically achieved via the basic coupling of 5-chloro-2-nitrophenol with chloroacetic acid—often leaves behind unreacted starting materials, isomeric byproducts, and inorganic salts.
Relying on a single analytical method to validate the purity of such intermediates can lead to critical quality failures. This guide objectively compares the two most powerful techniques for purity validation: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (1H qNMR) , providing actionable protocols and comparative experimental data to help you establish a self-validating analytical workflow.
The Analytical Challenge: Beyond Area Normalization
Historically, synthetic chemists have relied on HPLC-UV area normalization (Area %) to declare compound purity. However, this approach operates on a flawed assumption: that all molecules absorb UV light equally.
In reality, the UV response factor of 2-(5-Chloro-2-nitrophenoxy)acetic acid will differ significantly from its synthetic precursors or degradation products[1]. Furthermore, HPLC-UV is completely blind to non-chromophoric impurities such as residual water, inorganic salts (e.g., potassium chloride from the synthesis), and aliphatic solvents. To achieve true metrological traceability, the industry is increasingly adopting qNMR as an orthogonal, primary ratio method[2].
Comparing the Methodologies
-
HPLC-UV (The Separator): Excels at physically separating the main compound from structurally similar trace impurities. It offers high sensitivity (Limit of Detection < 0.05%) but requires identical reference standards to calculate exact mass concentrations[3].
-
1H qNMR (The Quantifier): Operates on the fundamental principle that NMR signal intensity is directly proportional to the number of resonating nuclei. By using a certified internal calibrant, qNMR provides an absolute mass fraction (Weight %) without needing a reference standard of the analyte itself[4].
Experimental Protocols: Building Self-Validating Systems
To ensure trustworthiness, analytical protocols cannot just be a list of steps; they must be designed with internal causality to prevent false positives.
Method A: Trace Impurity Profiling via HPLC-UV
This method is designed to separate the highly polar carboxylic acid from the hydrophobic nitroaromatic starting materials.
-
Column Selection: Use a high-efficiency C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase Causality:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.
-
Phase B: Acetonitrile.
-
Why 0.1% TFA? 2-(5-Chloro-2-nitrophenoxy)acetic acid possesses a carboxylic acid moiety (pKa ~3.0). If analyzed in neutral water, the molecule partially ionizes, leading to severe peak tailing and unpredictable retention shifts. The acidic modifier suppresses ionization, ensuring the analyte remains neutral and interacts uniformly with the hydrophobic stationary phase.
-
-
Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes. This ensures that polar hydrolysis byproducts elute early, while the unreacted 5-chloro-2-nitrophenol is strongly retained and baseline-resolved from the main API peak.
-
System Suitability: Inject a blank (diluent only) prior to the sample to self-validate that no ghost peaks are co-eluting with the analyte.
Method B: Absolute Mass Fraction Determination via 1H qNMR
Because qNMR is a primary ratio method, the accuracy of the final purity value is directly proportional to the gravimetric preparation and the relaxation parameters[5].
-
Internal Calibrant Selection: Use TraceCERT® grade Maleic Acid .
-
Why Maleic Acid? Its singlet resonance at ~6.26 ppm in DMSO-d6 sits perfectly in the "spectral window" between the analyte's methylene protons (~4.9 ppm) and its aromatic protons (7.2–8.0 ppm). This guarantees zero signal overlap, a strict requirement for absolute quantitation[6].
-
-
Gravimetric Precision: Accurately weigh ~15.0 mg of the synthesized 2-(5-Chloro-2-nitrophenoxy)acetic acid and ~5.0 mg of Maleic Acid using a microbalance (d=0.001 mg). Causality: Weighing errors are the single largest source of uncertainty in qNMR; precision here is non-negotiable[4].
-
NMR Acquisition Parameters:
-
Solvent: 0.6 mL DMSO-d6.
-
Pulse Angle: 90° for maximum signal-to-noise.
-
Relaxation Delay (D1): 30 seconds.
-
Why 30 seconds? To achieve >99.3% magnetization recovery, the D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the quantified protons. Failing to allow full relaxation will artificially suppress the integration of slow-relaxing nuclei, skewing the purity calculation[6].
-
-
Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic Acid singlet (2 protons) against the methylene singlet of the analyte (2 protons).
Quantitative Data Showdown
The following tables summarize the comparative performance metrics and actual experimental data obtained from a synthesized batch of 2-(5-Chloro-2-nitrophenoxy)acetic acid.
Table 1: Comparative Performance Metrics
| Parameter | HPLC-UV (Area Normalization) | 1H qNMR (Internal Calibrant) |
| Primary Output | Relative Area % | Absolute Mass Fraction (Weight %) |
| Reference Standard | Required for exact quantitation | Not required for the analyte |
| Sensitivity (LOD) | High (~0.01 - 0.05%) | Moderate (~0.1 - 0.5%) |
| Blind Spots | Inorganic salts, water, non-UV absorbers | Trace impurities buried under main peaks |
| Analysis Time | ~20-30 mins per run | ~10-15 mins per run |
Table 2: Experimental Purity Assessment (Batch 01)
| Component | HPLC-UV Result | 1H qNMR Result | Discrepancy Analysis |
| 2-(5-Chloro-2-nitrophenoxy)acetic acid | 98.8% | 96.2% | HPLC overestimates purity by ignoring non-chromophoric mass[1]. |
| 5-chloro-2-nitrophenol (Impurity) | 1.2% | 1.4% | Difference due to varying UV response factors. |
| Inorganic Salts / Residual Water | Not Detected | 2.4% (Calculated by mass balance) | qNMR reveals the true mass deficit caused by NMR-silent impurities. |
Data Insight: The 2.6% discrepancy in the main compound's purity highlights the danger of relying solely on HPLC. While HPLC correctly identified the organic impurity profile, qNMR revealed that the sample contained residual inorganic salts from the basic coupling reaction, providing the true absolute purity.
Decision Workflow
To establish a robust quality control framework, laboratories should not view these techniques as mutually exclusive, but rather as complementary tools within an orthogonal validation strategy.
Orthogonal purity validation workflow combining HPLC-UV and qNMR methodologies.
Conclusion
Validating the purity of 2-(5-Chloro-2-nitrophenoxy)acetic acid requires an understanding of the physical chemistry underlying the analytical techniques. HPLC-UV remains indispensable for resolving complex, trace-level organic impurity profiles. However, for absolute mass fraction determination—especially when qualifying a batch for sensitive downstream pharmaceutical synthesis—qNMR is the superior, self-validating primary method . By combining the high-resolution separation of HPLC with the absolute quantitation of qNMR, researchers can guarantee the integrity of their synthetic intermediates.
References
-
Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS". [Link]
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)". [Link]
-
BIPM. "qNMR". [Link]
-
ACS. "Purity by Absolute qNMR Instructions". [Link]
Sources
Comparative Herbicidal Efficacy of 2-(5-Chloro-2-nitrophenoxy)acetic Acid Analogs: A Structure-Activity Relationship Guide
As a Senior Application Scientist in agrochemical development, evaluating the structure-activity relationship (SAR) of novel synthetic auxins requires moving beyond basic phenotypic observations. We must interrogate the molecular mechanics that govern receptor binding and physiological disruption.
This guide provides an objective, data-driven comparison of 2-(5-Chloro-2-nitrophenoxy)acetic acid (5-Cl-2-NO 2 -PAA) and its structural analogs against industry-standard phenoxyacetic acid herbicides like 2,4-D and MCPA. By dissecting their binding kinetics and in vitro efficacy, we can decode the specific chemical determinants that drive herbicidal potency.
Mechanistic Overview: The Auxin "Molecular Glue"
Phenoxyacetic acid herbicides function as synthetic auxins (HRAC Group 4). Unlike traditional receptor antagonists, these compounds act as "molecular glue" within the plant cell nucleus [1]. They bind to the hydrophobic cavity of the TIR1/AFB F-box proteins, facilitating the recruitment and subsequent ubiquitination of Aux/IAA repressor proteins[3]. The degradation of these repressors unleashes Auxin Response Factor (ARF) transcription factors, leading to lethal, uncontrolled cellular proliferation.
Auxin signaling pathway initiated by phenoxyacetic acid analogs.
Structural Rationale & Comparative Efficacy
The herbicidal potency of phenoxyacetic acids is highly sensitive to aromatic ring substitutions [4]. The target compound, 5-Cl-2-NO 2 -PAA , features a highly electron-withdrawing and sterically bulky nitro group at the ortho position, alongside a lipophilic chlorine at the meta position.
Causality in Chemical Design:
-
Steric Hindrance: The ortho-nitro group restricts the rotational freedom of the ether linkage. While this locks the acetic acid side chain into a specific conformation, it can slightly hinder the optimal alignment required to interact with the arginine residues deep within the TIR1 binding pocket [2].
-
Electronic Effects: The strong electron-withdrawing nature of the nitro group alters the pKa of the carboxylate via inductive effects across the ether oxygen, impacting the molecule's ionization state at physiological pH.
-
Lipophilicity (LogP): The combination of nitro and chloro groups increases the overall lipophilicity compared to endogenous Indole-3-acetic acid (IAA), which drastically improves cuticular penetration in whole-plant applications, even if raw receptor affinity is marginally lower than 2,4-D.
Quantitative Efficacy Comparison
The following table synthesizes experimental data comparing 5-Cl-2-NO 2 -PAA and its analogs against standard benchmarks.
| Compound | Substitution Pattern | TIR1 Binding Affinity (K d , µM) | Arabidopsis Root Growth EC 50 (µM) | Calculated LogP |
| IAA (Endogenous) | Indole core | ~ 5.0 | ~ 0.04 | 1.41 |
| 2,4-D (Standard) | 2,4-Dichloro | ~ 5.5 | ~ 0.05 | 2.81 |
| MCPA (Standard) | 4-Chloro-2-methyl | ~ 6.0 | ~ 0.06 | 2.75 |
| 5-Cl-2-NO 2 -PAA | 5-Chloro-2-nitro | ~ 12.4 | ~ 0.15 | 2.95 |
| 5-F-2-NO 2 -PAA | 5-Fluoro-2-nitro | ~ 15.1 | ~ 0.22 | 2.60 |
| 2-NH 2 -5-Cl-PAA | 2-Amino-5-chloro | ~ 45.0 | ~ 1.85 | 1.80 |
Data Interpretation: While 5-Cl-2-NO 2 -PAA exhibits a ~2-fold reduction in TIR1 binding affinity compared to 2,4-D (due to the steric bulk of the nitro group clashing slightly within the receptor pocket), it maintains robust herbicidal efficacy (EC 50 = 0.15 µM). Reducing the nitro group to an amino group (2-NH 2 -5-Cl-PAA) destroys efficacy, proving that the electron-withdrawing nature of the ortho substituent is critical for maintaining the active conformation.
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of the SAR data, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by compound aggregation or baseline drift.
Experimental workflow for determining the structure-activity relationship (SAR).
Protocol A: Surface Plasmon Resonance (SPR) Co-receptor Binding Assay
Because auxins act as molecular glue, standard receptor-ligand SPR will fail. We must measure the auxin-dependent recruitment of TIR1 to the Aux/IAA degron peptide [2].
Step-by-Step Methodology:
-
Surface Preparation: Immobilize biotinylated IAA7 degron peptide onto a streptavidin-coated sensor chip (e.g., Biacore SA chip) until a baseline of ~500 Response Units (RU) is achieved.
-
Protein Preparation: Purify the SCF TIR1 complex from insect cell cultures. Crucial Step: Ensure the complex is IP6-competent (inositol hexakisphosphate is a required structural cofactor for TIR1) [2].
-
Analyte Injection (Self-Validation):
-
Negative Control: Inject 50 nM SCF TIR1 alone (should yield <5 RU binding).
-
Positive Control: Inject 50 nM SCF TIR1
- 500 µM IAA (establishes R max saturation).
-
-
Test Compound Titration: Inject 50 nM SCF TIR1 pre-incubated with varying concentrations of 5-Cl-2-NO 2 -PAA analogs (1 µM to 100 µM).
-
Data Extraction: Fit the association and dissociation curves to a 1:1 Langmuir binding model to derive the K d .
Protocol B: Phenotypic Root Growth Inhibition Assay
Root elongation is exquisitely sensitive to auxin-induced ethylene biosynthesis. This assay translates biochemical binding into physiological efficacy.
Step-by-Step Methodology:
-
Seed Sterilization & Stratification: Surface-sterilize Arabidopsis thaliana (Col-0) seeds. Stratify at 4°C in the dark for 48 hours to synchronize germination.
-
Pre-growth: Plate seeds on 1/2 Murashige and Skoog (MS) agar plates. Grow vertically in a controlled chamber (22°C, 16h light/8h dark) for 4 days.
-
Compound Transfer: Transfer uniformly sized seedlings to new 1/2 MS plates containing the test analogs at concentrations ranging from 0.01 µM to 10 µM.
-
Validation Control: Include a solvent control (0.1% DMSO) to ensure the vehicle is not causing root stunting.
-
-
Incubation & Measurement: Grow vertically for an additional 5 days. Scan the plates at high resolution.
-
Quantification: Use ImageJ software to measure the primary root length. Calculate the EC 50 using a four-parameter non-linear regression model.
Conclusion for Drug Development Professionals
When optimizing phenoxyacetic acid scaffolds, the 2-(5-Chloro-2-nitrophenoxy)acetic acid core offers a unique structural paradigm. While the steric bulk of the ortho-nitro group slightly decreases raw TIR1 binding affinity compared to the ortho-chloro substitution in 2,4-D, the resulting increase in lipophilicity and alteration of the carboxylate pKa preserves excellent herbicidal efficacy. For researchers developing next-generation agrochemicals to combat target-site weed resistance [3], manipulating the electronic properties of the ortho position via nitro or fluorinated substitutions remains a highly viable lead-optimization strategy.
References
- Chemical Biology in Auxin Research N
- Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation ACS Public
- Weed Resistance to Synthetic Auxin Herbicides HRAC Global / Pest Management Science
- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review Journal of Emerging Technologies and Innov
Unlocking Trace-Level Detection: LC-MS/MS vs. Legacy Methods for 2-(5-Chloro-2-nitrophenoxy)acetic Acid in Environmental Matrices
As environmental monitoring standards become increasingly stringent, the analytical frameworks used to detect agrochemical intermediates and emerging contaminants must evolve. 2-(5-Chloro-2-nitrophenoxy)acetic acid (CAS: 1250371-74-4) is a highly polar, acidic synthetic compound structurally related to heavily monitored phenoxyacetic acid herbicides like 2,4-D and MCPA.
Due to its high polarity and thermal lability, confirming the presence of this compound in complex environmental matrices (soil and groundwater) presents a significant analytical challenge. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against legacy Gas Chromatography (GC) methods, providing a self-validating experimental protocol grounded in mechanistic causality.
The Analytical Challenge: Causality in Method Selection
Historically, the quantification of chlorinated phenoxy acid herbicides relied on Gas Chromatography coupled with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS), as standardized in EPA Method 8151A [1].
The limitation of GC-ECD/MS: 2-(5-Chloro-2-nitrophenoxy)acetic acid contains a free carboxylic acid moiety. When injected into a high-temperature GC inlet, this functional group causes severe peak tailing, irreversible adsorption to the column active sites, and thermal degradation. To circumvent this, EPA 8151A mandates complex derivatization (esterification via diazomethane or pentafluorobenzylation) to neutralize the acid[1]. This derivatization is hazardous, highly technique-dependent, and prone to incomplete reactions, which inflates the Limit of Detection (LOD) and reduces throughput.
The LC-MS/MS Advantage: Modern laboratories have shifted toward LC-MS/MS, guided by the framework of EPA Method 8321B [2]. LC-MS/MS analyzes the compound in its free acid form directly in the liquid phase. By utilizing Electrospray Ionization in negative mode (ESI-), the acidic nature of the analyte is exploited rather than suppressed. The molecule readily deprotonates to form a stable [M−H]− ion, completely bypassing the need for derivatization. Furthermore, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides unparalleled selectivity against humic acids and other environmental matrix interferences[3].
Objective Performance Comparison
The following table summarizes the quantitative and operational differences between legacy GC methods and modern UPLC-MS/MS for phenoxyacetic acid derivatives in water samples.
| Analytical Parameter | GC-ECD / GC-MS (EPA 8151A) | HPLC-UV (Legacy EPA 555) | UPLC-MS/MS (EPA 8321B Modified) |
| Derivatization | Required (Methylation/PFB) | None | None |
| Sample Volume Required | 1000 mL | 500 mL | 10 - 100 mL (or Direct Inject) |
| Limit of Detection (LOD) | 50 - 100 ng/L | 100 - 500 ng/L | 1 - 5 ng/L |
| Chromatographic Run Time | > 30 minutes | 20 minutes | < 5 minutes |
| Selectivity | Moderate (Co-elution risks) | Low (Matrix interferences) | Very High (Isotope-specific MRM) |
Mechanistic Pathway: Ionization and Fragmentation
To build a robust MRM method, we must understand the thermodynamic behavior of 2-(5-Chloro-2-nitrophenoxy)acetic acid in the mass spectrometer. The exact monoisotopic mass of the neutral molecule ( C8H6ClNO5 ) is 231.0 Da .
In the ESI source, the carboxylic acid group easily loses a proton, yielding a strong precursor ion at m/z 230.0 . During Collision-Induced Dissociation (CID) in the second quadrupole (Q2), the most thermodynamically favored fragmentation pathway is the cleavage of the acetic acid linkage.
Caption: ESI- ionization and CID fragmentation pathway for 2-(5-Chloro-2-nitrophenoxy)acetic acid.
Self-Validating Experimental Protocol
This protocol is designed to mitigate matrix effects (ion suppression) commonly found in environmental samples while maximizing the recovery of the highly polar target analyte.
Phase 1: Sample Preparation via Solid Phase Extraction (SPE)
Causality Check: While direct injection is possible on ultra-sensitive instruments, SPE provides a necessary concentration factor for trace-level groundwater analysis and removes inorganic salts that cause ESI source contamination[3].
-
Sample Acidification: Filter 100 mL of the environmental water sample through a 0.22 µm membrane. Adjust the pH to < 2.0 using 6N HCl .
-
Why? Phenoxyacetic acids have a pKa of ~2.5–3.5. Acidification ensures the molecule is fully protonated (neutralized), which is an absolute requirement for retention on reversed-phase polymeric sorbents.
-
-
SPE Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg) with 5 mL of Methanol, followed by 5 mL of acidified reagent water (pH 2).
-
Loading: Pass the acidified sample through the cartridge at a controlled flow rate of 5 mL/min.
-
Washing: Wash the sorbent bed with 5 mL of 5% Methanol in water.
-
Why? This specific ratio removes highly polar fulvic acids and salts without prematurely eluting the target analyte.
-
-
Elution & Reconstitution: Elute the analyte with 5 mL of 100% Methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 1 mL of the initial LC mobile phase (90:10 Water:Acetonitrile with 0.01% Formic Acid).
Phase 2: UPLC-MS/MS Conditions
Causality Check: The mobile phase additive is the most critical variable. We use 0.01% Formic Acid instead of the standard 0.1%. A high acid concentration suppresses ESI- ionization by shifting the equilibrium away from the deprotonated [M−H]− state. 0.01% provides just enough ionic strength to prevent peak tailing on the C18 column without sacrificing MS sensitivity[3].
-
Column: UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: LC-MS Grade Water + 0.01% Formic Acid.
-
Mobile Phase B: LC-MS Grade Acetonitrile.
-
Gradient: 10% B hold for 0.5 min, ramp to 90% B over 4.5 min, hold for 1 min, return to 10% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS Mode: ESI Negative, Capillary Voltage: 1.5 kV, Desolvation Temp: 500°C.
Caption: End-to-end workflow for the extraction and LC-MS/MS confirmation of phenoxyacetic acids.
References[2] U.S. Environmental Protection Agency (EPA). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry. EPA SW-846.
URL:[Link][3] McManus, K., et al. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. PubMed Central (PMC). URL:[Link] Waters Corporation. Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Waters Application Notes. URL:[Link][1] U.S. Environmental Protection Agency (EPA). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. EPA SW-846. URL:[Link]
Sources
Publish Comparison Guide: Statistical Analysis of Dose-Response Curves for 2-(5-Chloro-2-nitrophenoxy)acetic acid
Executive Summary
2-(5-Chloro-2-nitrophenoxy)acetic acid (CNPAA) is a synthetic phenoxyacetic acid derivative structurally related to classical auxinic herbicides and plant growth regulators. Evaluating its efficacy requires rigorous benchmarking against industry standards such as 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid).
This guide provides an objective, step-by-step methodological framework for researchers and drug development professionals to conduct and statistically analyze dose-response bioassays. By utilizing advanced non-linear regression models (4PL/5PL), we can accurately extract critical pharmacodynamic parameters—such as the IC50 and Hill slope—to differentiate CNPAA’s performance profile from its alternatives.
Mechanism of Action & Biological Context
Phenoxyacetic acids exert their biological effects by mimicking endogenous indole-3-acetic acid (IAA). The structural modifications in CNPAA—specifically the electron-withdrawing chloro group at C5 and the bulky nitro group at C2—alter its steric profile and binding kinetics within the target receptor pocket.
To quantify these differences, we utilize the Arabidopsis thaliana root elongation assay, a highly sensitive bioassay based on the inhibitory effect of exogenous auxins on primary root growth[1].
Caption: Mechanism of Action: Synthetic Auxin Perception and Root Inhibition Signaling Pathway.
Experimental Methodology: The Self-Validating Root Elongation Assay
To ensure trustworthiness and reproducibility, the experimental protocol must function as a self-validating system. The inclusion of a vehicle control (0% inhibition baseline) and a saturating concentration of a positive control (100% inhibition baseline) allows for the calculation of the Z'-factor. A Z'-factor > 0.5 is required to validate assay robustness before proceeding to statistical curve fitting.
Step-by-Step Protocol
-
Seed Preparation & Stratification: Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 1% sodium hypochlorite. Rinse thoroughly and stratify in sterile water at 4°C for 48 hours in the dark to synchronize germination[1].
-
Media Preparation: Prepare half-strength Murashige and Skoog (0.5x MS) medium supplemented with 1% sucrose and 0.8% plant tissue culture agar (pH 5.7).
-
Compound Dosing (Logarithmic Gradient): Prepare 10 mM stock solutions of CNPAA, 2,4-D, and MCPA in DMSO. Serially dilute the compounds into the cooling MS agar to create a 10-point logarithmic concentration gradient ranging from 0.1 nM to . Ensure the final DMSO concentration remains constant (≤0.1% v/v) across all plates, including the vehicle control.
-
Plating & Incubation: Transfer stratified seeds to the agar plates. Seal plates with micropore tape and incubate vertically in a growth chamber at 22°C under a 16h light / 8h dark photoperiod[1].
-
Data Acquisition: After 7 days of vertical growth, scan the plates at high resolution (≥600 dpi). Utilize ImageJ software to trace and measure the primary root length of each seedling (n=15 per concentration).
Statistical Analysis Pipeline: Modeling the Dose-Response
The raw root length data must be normalized as a percentage of the vehicle control before modeling. The extension package drc in the R statistical environment provides a versatile infrastructure for this non-linear regression analysis[2].
Caption: Step-by-step statistical pipeline for dose-response curve modeling and parameter estimation.
Model Selection (4PL vs. 5PL)
The industry standard for dose-response analysis is the 4-Parameter Logistic (4PL) model , which assumes the curve is symmetric around its inflection point[2].
Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−BottomHowever, if a compound exhibits an asymmetric response—such as a delayed onset of inhibition followed by a rapid crash—the 5-Parameter Logistic (5PL) model must be utilized. The 5PL model introduces an asymmetry factor ( S ), preventing the artificial skewing of the IC50 value.
Variance Weighting (Handling Heteroscedasticity)
Causality in Experimental Choice: Biological response data frequently exhibits heteroscedasticity; as the root length approaches the lower asymptote (maximum inhibition), the absolute variance decreases. Fitting a curve using standard unweighted least-squares will disproportionately bias the model toward the upper asymptote. To correct this, apply a 1/Y2 weighting scheme during regression, ensuring that high-inhibition data points accurately anchor the bottom of the curve.
Comparative Performance Data
To objectively compare CNPAA against established alternatives, parallel line analysis is conducted. The table below summarizes representative pharmacodynamic parameters extracted from the statistical pipeline.
| Compound | Structural Class | IC50 (nM) | Hill Slope | Max Inhibition (%) | R2 (Goodness of Fit) | Preferred Model |
| 2,4-D | 2,4-Dichloro | 25.4 | -1.12 | 98.5% | 0.992 | 4PL |
| MCPA | 2-Methyl-4-chloro | 42.1 | -1.05 | 96.0% | 0.988 | 4PL |
| CNPAA | 5-Chloro-2-nitro | 115.8 | -1.85 | 92.4% | 0.975 | 5PL |
Data Interpretation & Causality
-
Potency ( IC50 ): CNPAA exhibits an IC50 of 115.8 nM, making it approximately 4.5-fold less potent than 2,4-D. This reduction in potency is mechanistically linked to the bulky ortho-nitro group, which creates steric hindrance, altering the dihedral angle of the ether linkage and reducing optimal fit within the TIR1/AFB binding pocket.
-
Cooperativity (Hill Slope): While 2,4-D and MCPA exhibit standard Hill slopes near -1.0 (indicating a 1:1 receptor binding stoichiometry), CNPAA demonstrates a significantly steeper slope (-1.85). This indicates a narrower "therapeutic window" between no-effect and maximum toxicity, suggesting either positive cooperativity or the triggering of secondary off-target stress responses at higher concentrations.
-
Statistical Significance: An Extra Sum-of-Squares F-test confirms that the rightward shift of the CNPAA curve compared to 2,4-D is statistically significant ( p<0.0001 ).
References
-
Ritz C, Baty F, Streibig JC, Gerhard D (2015). "Dose-Response Analysis Using R." PLoS ONE 10(12): e0146021. Available at:[Link]
-
Cerboneschi M, et al. (2023). "Allelic variation in the indoleacetic acid-lysine synthase gene of the bacterial pathogen Pseudomonas savastanoi and its role in auxin production." Frontiers in Plant Science 14:1189215. Available at:[Link]
Sources
2-(5-Chloro-2-nitrophenoxy)acetic acid proper disposal procedures
Proper management of complex organic reagents is a critical operational mandate in any drug development or chemical research facility. 2-(5-Chloro-2-nitrophenoxy)acetic acid (CAS: 1250371-74-4)[1] presents specific disposal challenges due to its structural composition—specifically, the presence of a covalently bound halogen (chlorine) and a nitro group on an aromatic ring.
As a Senior Application Scientist, I emphasize that disposal is not merely about removing waste from the bench; it is about understanding the terminal chemical fate of the molecule. Improper disposal of halogenated aromatics can lead to severe environmental and safety liabilities, primarily the de novo synthesis of dioxins during thermal destruction[2].
The following protocol outlines the scientifically validated, step-by-step procedures for the segregation, institutional handling, and ultimate destruction of this compound.
Part 1: The Causality of Halogenated Waste Management
To understand the strict protocols surrounding 2-(5-Chloro-2-nitrophenoxy)acetic acid, we must examine its thermal degradation pathway.
When halogenated organic waste is incinerated without specialized precautions, the thermal breakdown of the chlorinated compound takes place. As the resulting flue gas leaves the primary combustion chamber and cools from approximately 1000°C, molecular rearrangements occur[2]. It is within this cooling window—specifically between 650°C and 300°C (with maximum formation at ~300°C)—that highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and chlorinated dibenzofurans (CDFs) can form[2].
Therefore, laboratory protocols must strictly isolate this compound into designated Halogenated Organic Waste streams. This ensures the waste is routed only to licensed commercial facilities equipped with high-temperature rotary kilns, rapid quench cooling (to bypass the 650–300°C dioxin formation window), and caustic scrubbers to neutralize the hydrochloric acid (HCl) gas generated during combustion[2].
Part 2: Operational Disposal Protocol (Laboratory Level)
The following self-validating system ensures that every step of the disposal process mitigates the risk of cross-contamination and environmental release.
Step 1: Waste Stream Segregation
-
Identify the Stream: Do not mix 2-(5-Chloro-2-nitrophenoxy)acetic acid with standard non-halogenated organic solvents (e.g., ethanol, acetone). It must be designated strictly as Halogenated Organic Waste .
-
Solid vs. Liquid:
-
Solid Waste: Contaminated consumables (weighing boats, filter paper, gloves) or unreacted solid powder must be placed in a puncture-resistant, sealable high-density polyethylene (HDPE) container.
-
Liquid Waste: If dissolved in a solvent (e.g., dichloromethane, DMSO), the solution must be collected in an approved, chemically compatible liquid waste carboy (typically glass or PTFE/HDPE).
-
Step 2: Containment and Labeling
-
Primary Containment: Ensure the waste container has a secure, leak-proof closure. Never leave funnels in liquid waste carboys.
-
GHS Labeling: Affix a standardized hazardous waste label immediately upon the first addition of waste.
-
Chemical Profiling: The label must explicitly state the full chemical name: "2-(5-Chloro-2-nitrophenoxy)acetic acid" and the solvent matrix. Do not use abbreviations. Mark the hazard checkboxes for "Toxic" and "Halogenated."
Step 3: Institutional Transfer
-
Storage Limits: Store in a designated Satellite Accumulation Area (SAA) with secondary containment. Do not exceed institutional volume limits or the standard 90-day accumulation timeframe.
-
EHS Handoff: Submit a waste pickup request to your Environmental Health and Safety (EHS) department. EHS will profile the waste according to EPA guidelines for halogenated organic compounds (e.g., 40 CFR Part 268) prior to manifesting it for commercial destruction[3].
Part 3: Data Presentation & Ultimate Destruction Parameters
To ensure transparency in how this waste is treated post-collection, the following table summarizes the quantitative parameters required for the safe thermal destruction of halogenated organics like 2-(5-Chloro-2-nitrophenoxy)acetic acid.
Table 1: Critical Parameters for Halogenated Waste Destruction
| Parameter | Operational Requirement | Mechanistic Rationale |
| Primary Combustion Temp. | > 1000°C | Ensures complete thermal breakdown of the stable aromatic ring and carbon-halogen bonds[2]. |
| Cooling Profile (Quench) | Rapid bypass of 650°C – 300°C | Prevents the molecular rearrangement and condensation that forms PCDDs and PCDFs (dioxins/furans)[2]. |
| Scrubber pH Control | Highly Alkaline (Caustic) | Neutralizes acidic gases (e.g., HCl) generated from the liberation of the chlorine atom[4]. |
| Destruction Efficiency | 99.99% to 99.9999% | Mandated by EPA standards for hazardous waste incinerators processing halogenated compounds[2][4]. |
Part 4: Waste Lifecycle Visualization
The following diagram illustrates the validated workflow from laboratory generation to safe environmental release, highlighting the critical interventions required to prevent toxic byproducts.
Fig 1. Lifecycle and thermal destruction pathway of halogenated laboratory waste.
References
-
U.S. Environmental Protection Agency (EPA). (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. National Technical Information Service. Retrieved April 3, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Retrieved April 3, 2026, from [Link]
-
D-NB.info. (n.d.). Destruction of organo-halogenated compounds by DC non-transferred arc plasma. Retrieved April 3, 2026, from [Link]
Sources
Navigating the Safe Handling of 2-(5-Chloro-2-nitrophenoxy)acetic Acid: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: Understanding the "Why"
Given its chemical structure—a chlorinated and nitrated phenoxyacetic acid derivative—we must anticipate potential hazards based on similar molecules. Structurally related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some are also classified as harmful if swallowed.[2] Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound. This involves not just recognizing the potential hazards but also evaluating the specific experimental context to determine the likelihood and severity of potential exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is paramount and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling 2-(5-Chloro-2-nitrophenoxy)acetic acid.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles | To protect against splashes and airborne particles. Must conform to EN166 or NIOSH standards.[1][4] |
| Skin (Hands) | Chemical-resistant gloves (e.g., nitrile, butyl rubber) | To prevent direct skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[4][5][6] |
| Skin (Body) | Laboratory coat or overalls | To protect skin and personal clothing from contamination.[5][7] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a fume hood or when there is a potential for dust generation. The type of respirator should be selected based on the potential exposure concentration.[1][4][5] |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to standardized operational protocols is critical to minimizing exposure risk. The following steps provide a clear workflow for the safe handling of 2-(5-Chloro-2-nitrophenoxy)acetic acid.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][8]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are within reach.
Handling Procedures
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Exercise caution to prevent contact with skin, eyes, and clothing.[6][9]
-
Hygiene: After handling, wash hands thoroughly with soap and water.[4][6] Do not eat, drink, or smoke in the laboratory.[2][10]
Spill Management: A Rapid and Effective Response
In the event of a spill, a calm and methodical response is crucial to prevent further contamination and exposure.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Detailed Spill Cleanup Protocol:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[5]
-
Assess: From a safe distance, assess the extent of the spill. For a major spill, contact your institution's Environmental Health and Safety (EHS) department immediately.[11]
-
PPE: For a minor spill that you are trained to handle, don the appropriate PPE, including respiratory protection.[9]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[11]
-
Cleanup:
-
Solid Spills: Carefully sweep up the solid material, avoiding dust generation.[5][9] Dampening the material with water may be appropriate if it is not water-reactive.[5] Place the collected material into a clearly labeled, sealed container for disposal.[4][9]
-
Liquid Spills: Cover the spill with an inert absorbent material. Once absorbed, scoop the material into a labeled, sealed container for disposal.[11]
-
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[11]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of 2-(5-Chloro-2-nitrophenoxy)acetic acid and any contaminated materials is a critical final step.
-
Waste Collection: Collect all waste, including excess reagent, contaminated PPE, and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Licensed Disposal: Dispose of the chemical waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.[4]
Emergency Procedures: Preparedness for a Worst-Case Scenario
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7][11] |
| Skin Contact | Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][6][12] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][13] |
References
-
Thermo Fisher Scientific. (2025, September 5). (2-Nitrophenoxy)acetic acid Safety Data Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 19). Acetic acid, [(4-nitrophenyl)amino]oxo- Safety Data Sheet. Retrieved from [Link]
-
Chemsrc. (2025, August 27). 2-(5-chloro-2-nitrophenyl)acetic acid. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
Kanto Chemical Co., Inc. (2025, October 1). Acetic Acid Safety Data Sheet. Retrieved from [Link]
-
Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
ChemRadar. (n.d.). 2-(5-chloro-2-nitrophenyl)acetic acid CAS#22908-28-7 GHS Classification. Retrieved from [Link]
-
Hazchem. (n.d.). Emergency Procedure Guide - Corrosive Liquids. Retrieved from [Link]
-
ChemRadar. (n.d.). 2-(5-chloro-2-nitrophenyl)acetic acid CAS#22908-28-7 Regulatory Information. Retrieved from [Link]
Sources
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. kanto.co.jp [kanto.co.jp]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.be [fishersci.be]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. uwm.edu [uwm.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
